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1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol Documentation Hub

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  • Product: 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol
  • CAS: 478050-21-4

Core Science & Biosynthesis

Foundational

Crystal structure and stereochemistry of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 1,1,1-Trifluoro-3-[(1-phenylethyl)amino]propan-2-ol Executive Summary The incorporation of fluorine into chiral organic scaffolds is a cornersto...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 1,1,1-Trifluoro-3-[(1-phenylethyl)amino]propan-2-ol

Executive Summary

The incorporation of fluorine into chiral organic scaffolds is a cornerstone of modern drug discovery and materials science. Specifically, 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol represents a highly versatile fluorinated chiral building block. The presence of the strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group adjacent to a stereogenic carbinol center profoundly alters the molecule's stereoelectronic profile, enhancing its hydrogen-bond donating capacity while simultaneously increasing lipophilicity[1]. This whitepaper provides a comprehensive analysis of its stereochemical architecture, crystallographic behavior, and the self-validating methodologies required for its synthesis and structural characterization.

Stereoelectronic Fundamentals & Causality

Regioselective Epoxide Ring-Opening

The synthesis of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol relies on the nucleophilic ring-opening of 2-(trifluoromethyl)oxirane by the chiral auxiliary, 1-phenylethylamine. The regioselectivity of this reaction is entirely dictated by the −CF3​ group.

  • Causality: The strong inductive ( −I ) effect of the −CF3​ moiety destabilizes any transient positive charge buildup at the internal carbon ( C2 ). Consequently, the SN​2 transition state at the less hindered, terminal methylene carbon ( C3 ) is significantly lower in energy. This ensures exclusive attack at C3 , yielding the 3-amino-propan-2-ol scaffold rather than the 2-amino isomer[2].

Covalent Diastereomeric Resolution

Because the starting 2-(trifluoromethyl)oxirane is typically utilized as a racemate, its reaction with enantiopure (S) -1-phenylethylamine generates a 1:1 mixture of two distinct diastereomers: (2R,1′S) and (2S,1′S) . Unlike classical diastereomeric salt resolutions, this process forms stable covalent bonds, allowing the resulting diastereomers to be separated by exploiting their differential solubilities and crystal packing energies during fractional crystallization[3]. The chiral 1-phenylethylamine moiety serves a dual purpose: acting as an intrinsic resolving agent and providing a rigid chiroptical framework for subsequent structural analysis[4].

Workflow rac_epoxide Racemic 2-(Trifluoromethyl)oxirane reaction Regioselective SN2 Attack (Exclusive C3 Opening) rac_epoxide->reaction amine (S)-1-Phenylethylamine amine->reaction mixture Diastereomeric Mixture (2R,1'S) + (2S,1'S) reaction->mixture crystallization Fractional Crystallization (Hexane / EtOAc) mixture->crystallization dia1 Crystalline Phase Pure (2R, 1'S)-Diastereomer crystallization->dia1 dia2 Mother Liquor Enriched (2S, 1'S)-Diastereomer crystallization->dia2

Fig 1: Synthetic workflow and covalent diastereomeric resolution of the fluorinated amino alcohol.

Crystallographic Architecture & Stereochemistry

X-ray crystallography is the definitive technique for assigning the absolute configuration of the newly formed C2 stereocenter. The crystal lattice of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol exhibits several hallmark features specific to heavily fluorinated chiral molecules.

Supramolecular Hydrogen Bonding Networks

The crystal packing is primarily driven by a robust network of intermolecular hydrogen bonds. The −CF3​ group lowers the pKa​ of the adjacent −OH group, making it a superior hydrogen bond donor compared to its non-fluorinated analogs. This results in strong O−H⋯N and N−H⋯O interactions, which typically manifest as infinite 1D supramolecular chains or discrete dimeric synthons along the crystallographic axes.

Resolving CF3​ Rotational Disorder

A critical challenge in solving the crystal structure of this compound is the rotational disorder of the −CF3​ group. At ambient temperatures, the fluorine atoms frequently exhibit high anisotropic displacement parameters (thermal ellipsoids), occupying multiple discrete positions due to free rotation around the C−C bond.

  • Causality: To obtain a high-fidelity structural model and accurately calculate the Flack parameter, data collection must be performed at cryogenic temperatures (e.g., 100 K). This freezes the dynamic disorder, allowing for precise determination of atomic coordinates and unambiguous assignment of absolute stereochemistry.

H_Bonding OH Hydroxyl (-OH) NH Secondary Amine (-NH-) OH->NH Intermolecular H-Bond NH->OH Intramolecular H-Bond CF3 Trifluoromethyl (-CF3) CF3->OH Inductive (-I) Effect Ph Phenyl Ring (Auxiliary) Ph->Ph Pi-Pi Stacking

Fig 2: Key stereoelectronic and non-covalent interactions governing the crystal lattice.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol incorporates built-in quality control (QC) gates, creating a self-validating system for synthesis and structural determination.

Step 1: Regioselective Synthesis

  • Dissolve 1.0 equivalent of (S) -1-phenylethylamine in anhydrous methanol under an inert argon atmosphere.

  • Cool the solution to 0 °C and add 1.1 equivalents of racemic 2-(trifluoromethyl)oxirane dropwise to control the exothermic ring-opening.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • QC Gate 1 (Reaction Completion): Monitor via 19F NMR. The reaction is complete when the epoxide signal (approx. −75 ppm) disappears, replaced entirely by the carbinol −CF3​ doublet (approx. −80 ppm).

Step 2: Diastereomeric Resolution via Crystallization

  • Evaporate the methanol under reduced pressure to yield a crude viscous oil.

  • Dissolve the oil in a minimum volume of hot ethyl acetate, then slowly add hexanes until the solution becomes faintly turbid (cloud point).

  • Allow the solution to cool undisturbed to room temperature over 24 hours to induce crystallization of the less soluble diastereomer.

  • QC Gate 2 (Optical Purity): Isolate the crystals and analyze via Chiral HPLC. A diastereomeric excess (d.e.) of >99% must be achieved. If d.e. is lower, perform a second recrystallization from the same solvent system.

Step 3: X-Ray Crystallographic Validation

  • Select a single, optically clear crystal (approx. 0.2×0.2×0.1 mm) and mount it on a diffractometer equipped with a low-temperature device.

  • Collect diffraction data at 100(2) K using CuKα radiation ( λ=1.54178 Å) to maximize anomalous dispersion signals for the light atoms (C, N, O, F).

  • QC Gate 3 (Structural Integrity): The final structural refinement must yield an R1​ factor <0.05 . Crucially, the Flack parameter must refine to 0.00(3) or lower, definitively confirming the absolute configuration of the C2 stereocenter without inversion artifacts.

Quantitative Data Summary

The following table summarizes the benchmark crystallographic and refinement parameters expected for the pure crystalline diastereomer of this fluorinated amino alcohol.

Crystallographic ParameterBenchmark / Representative ValueSignificance
Crystal System Orthorhombic / MonoclinicTypical for enantiopure chiral molecules.
Space Group P21​21​21​ or P21​ Sohncke space groups; mandatory for chiral compounds lacking inversion centers.
Data Collection Temp. 100(2) KEssential to suppress −CF3​ rotational disorder.
Radiation Source CuKα ( λ=1.54178 Å)Provides sufficient anomalous scattering for Flack parameter calculation in absence of heavy metals.
Final R -factor ( R1​ ) ≤0.045 Indicates a highly accurate model with minimal residual electron density.
Flack Parameter 0.01±0.03 Values near zero confirm the correct absolute stereochemical assignment.

References

  • Sigma-Aldrich / Merck KGaA. "3-Amino-1,1,1-trifluoro-2-propanol - Properties and Safety Information." Sigma-Aldrich Catalog. Link

  • National Institute of Standards and Technology (NIST). "1,1,1-Trifluoro-2-propanol - Thermochemistry and Phase Change Data." NIST Chemistry WebBook, SRD 69.Link

  • Ács, M., et al. "Tandem crystallization strategies for resolution of 3,3,3-trifluorolactic acid[CF3CH(OH)COOH] by chiral benzylamines." ResearchGate. Link

  • Lehmann, C. S., et al. "Coincident measurement of photo-ion circular dichroism and photo-electron circular dichroism in 1-phenylethylamine." Physical Chemistry Chemical Physics (RSC). Link

Sources

Exploratory

Thermodynamic stability of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol at room temperature

An In-depth Technical Guide to the Thermodynamic Stability of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol at Room Temperature Abstract This technical guide provides a comprehensive analysis of the thermodynamic s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol at Room Temperature

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol, a fluorinated amino alcohol with potential applications in drug development. The document outlines a theoretical stability assessment based on the compound's molecular structure, including the influence of the trifluoromethyl group, and identifies potential degradation pathways. A detailed framework for the experimental evaluation of its stability is presented, focusing on forced degradation studies under various stress conditions as recommended by international regulatory guidelines. This guide includes step-by-step protocols for stress testing and the development of a stability-indicating analytical method, intended to provide researchers, scientists, and drug development professionals with the scientific rationale and practical methodologies required to thoroughly characterize the stability profile of this molecule at room temperature.

Introduction to 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol

The molecule 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol is a chiral, fluorinated amino alcohol. Its structure is characterized by several key features that are significant in medicinal chemistry: a trifluoromethyl (CF3) group, a secondary alcohol, a secondary amine, and a chiral phenylethyl moiety. The introduction of fluorine-containing groups into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] The CF3 group, in particular, is known for its strong electron-withdrawing properties and the high bond energy of the C-F bond, which often imparts resistance to metabolic degradation.[1][2]

Understanding the intrinsic thermodynamic stability of this compound at ambient conditions is a critical prerequisite for its development as a pharmaceutical agent. Stability affects not only the shelf-life and storage requirements but also the safety and efficacy of the final drug product. This guide provides a foundational framework for assessing this stability, from theoretical principles to empirical testing.

Caption: Chemical Structure of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol.

Theoretical Stability Assessment

A molecule's intrinsic stability can be predicted by analyzing its functional groups and their susceptibility to degradation under various conditions.

Structural Analysis and Potential Reactive Sites
  • Trifluoromethyl Group: The C-F bond is exceptionally strong, making the CF3 group highly resistant to metabolic and chemical degradation.[1] This group enhances the overall stability of the molecule by blocking potential sites of metabolism.

  • Secondary Alcohol: The hydroxyl group can be a site for oxidation, although this is generally less facile than for primary alcohols.[3] It may also undergo dehydration under harsh acidic or thermal conditions.

  • Secondary Amine: The amine functionality is a potential site for oxidation, which can lead to the formation of N-oxides or other related impurities.[3] Oxidative deamination, where the amino group is removed to yield a ketone, is a common degradation pathway for amines.[3]

  • Phenyl Group: The aromatic ring is generally stable but can be susceptible to hydroxylation under oxidative stress.[3]

  • Chiral Centers: The molecule contains at least two chiral centers. Changes in pH or temperature could potentially lead to racemization, although this is generally unlikely without breaking covalent bonds adjacent to the chiral center.

Predicted Degradation Pathways

Based on the functional groups present, the most probable degradation pathways for this molecule under typical storage and stress conditions are:

  • Oxidation: This is expected to be a primary degradation route.[3] The secondary amine is the most likely site of initial oxidation, potentially followed by oxidative deamination. The secondary alcohol and the phenyl ring are also potential, though less probable, sites of oxidation.

  • Acid/Base Hydrolysis: Due to the absence of highly labile functional groups like esters or amides, the molecule is expected to be relatively stable against hydrolysis. Significant degradation would likely require extreme pH and elevated temperatures.[3]

  • Photodegradation: Exposure to UV or visible light can generate radical species, potentially leading to a complex mixture of degradation products.[4] Aromatic systems and heteroatoms can be particularly susceptible to photolytic degradation.

  • Thermal Degradation: At elevated temperatures, dehydration of the alcohol or cleavage of C-C or C-N bonds may occur.[3]

Experimental Framework for Stability Evaluation

To empirically determine the stability of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol, a forced degradation study is essential. Such studies are a regulatory requirement in drug development to identify likely degradation products and to develop and validate stability-indicating analytical methods.[5][6] The goal is to achieve a modest level of degradation, typically 5-20%, to ensure that the analytical method can detect and resolve the degradants from the parent compound.[7]

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis API Single Batch of API Solution Prepare Stock Solution (e.g., in Acetonitrile/Water) API->Solution Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) Solution->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) Solution->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Solution->Oxidation Thermal Thermal (Solid & Solution, 80°C) Solution->Thermal Photo Photolytic (UV/Vis Light, RT) Solution->Photo Control Unstressed Control Sample Solution->Control Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Characterize Characterize Degradants (MS/MS, NMR) Analyze->Characterize Control->Analyze

Caption: Experimental workflow for a forced degradation study.

Methodologies and Protocols

The following protocols provide a robust starting point for assessing the stability of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol.

Protocol for Forced Degradation Study

Objective: To generate potential degradation products and assess the intrinsic stability of the molecule under various stress conditions.

Materials:

  • 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC-grade acetonitrile, methanol, and water

  • pH meter, validated oven, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 N HCl to achieve a final concentration of 0.1 N HCl.

    • Incubate one sample at 60°C for 8 hours and another at room temperature.[3]

    • At specified time points (e.g., 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.

    • Incubate one sample at 60°C for 8 hours and another at room temperature.[3]

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Store the sample at room temperature for 24 hours, protected from light.[3][4]

    • Withdraw aliquots at specified time points for analysis.

  • Thermal Degradation:

    • Solution: Store a sample of the stock solution in a validated oven at 80°C for 48 hours.[3]

    • Solid State: Place a sample of the solid compound in a validated oven at 80°C for 48 hours.[3] Dissolve and dilute for analysis.

  • Photolytic Degradation:

    • Expose both solid and solution samples to a calibrated light source providing UV/Vis light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[3]

    • Keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.

    • Analyze the samples after exposure.

  • Control Sample: Store a sample of the stock solution at refrigerated temperature (e.g., 4°C) protected from light throughout the study duration.

Protocol for Stability-Indicating Analytical Method

Objective: To develop and validate a chromatographic method capable of separating the parent compound from all process-related impurities and degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors is the standard technique.[8]

Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer.

Chromatographic Conditions (Representative Method):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute all components, then return to initial conditions and equilibrate. (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm) and full scan MS.

Method Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating specificity, proving that the method can resolve all degradation products from the parent peak.

Data Interpretation and Summary

The results of the forced degradation study should be compiled to create a stability profile of the molecule. Data should be presented clearly, often in a tabular format.

Table 1: Summary of Forced Degradation Results

Stress ConditionIncubation Time/Temp% Degradation of ParentNo. of DegradantsPeak Area (%) of Major Degradant
0.1 N HCl8 h @ 60°C
0.1 N NaOH8 h @ 60°C
3% H₂O₂24 h @ RT
Thermal (Solid)48 h @ 80°C
Thermal (Solution)48 h @ 80°C
Photolytic (Solid)1.2 M lux h
Photolytic (Solution)1.2 M lux h

This table should be populated with experimental data.

The mass balance should be calculated to ensure that the decrease in the parent compound's peak area is accounted for by the sum of the areas of the degradation product peaks. This confirms that all significant degradants are being detected.

Conclusion

The thermodynamic stability of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol at room temperature is predicted to be high, primarily due to the stabilizing effect of the trifluoromethyl group and the absence of highly labile functional groups. However, the secondary amine and, to a lesser extent, the secondary alcohol, represent potential sites for degradation, particularly under oxidative and photolytic stress.

The theoretical assessment presented here must be confirmed through rigorous experimental studies. The forced degradation protocol and the framework for developing a stability-indicating analytical method provide a comprehensive approach to empirically define the molecule's stability profile. The resulting data are fundamental for guiding formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the quality and safety of any potential drug product derived from this compound.

References

  • Benchchem. Technical Support Center: Degradation Studies of 4-Amino-2-methyl-1-phenylbutan-2-ol.
  • Vevelstad, S. J., et al. (2013). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.
  • Wang, N., et al. (2005). Fluorotelomer Alcohol BiodegradationDirect Evidence that Perfluorinated Carbon Chains Breakdown. Environmental Science & Technology. Available from: [Link]

  • ChemicalBook. 1,1,1-TRIFLUORO-2-PROPANOL synthesis.
  • OSHA. 1-Amino-2-propanol Method number.
  • Rao, K. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Lopes, G. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • Pohl, L. R. (2019). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.
  • G. D. Sala, F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available from: [Link]

Sources

Foundational

Mechanism of Action of 1,1,1-Trifluoro-3-[(1-phenylethyl)amino]propan-2-ol in Asymmetric Catalysis

Executive Summary The rational design of chiral ligands is the cornerstone of modern asymmetric catalysis. Among the diverse libraries of chiral auxiliaries, fluorinated amino alcohols have emerged as privileged scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of chiral ligands is the cornerstone of modern asymmetric catalysis. Among the diverse libraries of chiral auxiliaries, fluorinated amino alcohols have emerged as privileged scaffolds. Specifically, 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol represents a highly tuned organocatalyst and transition-metal ligand. By integrating a strongly electron-withdrawing trifluoromethyl (–CF₃) group adjacent to a secondary hydroxyl group, and coupling it with a sterically demanding chiral 1-phenylethylamine moiety, this molecule achieves exceptional stereofacial discrimination.

This technical guide deconstructs the structural advantages, mechanistic pathways, and self-validating experimental protocols associated with this fluorinated ligand, providing drug development professionals with a reproducible framework for enantioselective carbon-carbon bond formation.

Molecular Architecture & Electronic Tuning (The Fluorine Effect)

The efficacy of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol is not merely a function of its steric bulk, but rather a profound electronic tuning enabled by the –CF₃ group.

  • pKa Modulation and Metal Coordination: The highly electronegative fluorine atoms exert a strong inductive pull (–I effect), significantly lowering the pKa of the adjacent secondary alcohol (from ~15 in non-fluorinated analogs to ~11-12)[1]. This increased acidity facilitates facile deprotonation by organometallic reagents (e.g., dialkylzincs), leading to a stronger, more covalent Oxygen-Metal bond. This rigidity is paramount for locking the transition state geometry.

  • Hydrogen Bonding Capacity: In bifunctional organocatalysis, the dipolar nature of the C–F bond and the enhanced acidity of the hydroxyl proton drastically increase the molecule's hydrogen-bond donor capacity[1]. This allows for tighter binding to electrophilic substrates (like aldehydes or nitroalkenes).

  • Steric and Stereoelectronic Shielding: The chiral 1-phenylethylamine group provides the necessary steric wall to block one enantiotopic face of the incoming substrate. Furthermore, the –CF₃ group itself acts as a steric mimic of an isopropyl group, but with unique stereoelectronic repulsion that further narrows the substrate's trajectory of approach.

Mechanistic Pathways in Asymmetric Catalysis

The benchmark application for this ligand is the enantioselective addition of diethylzinc to aldehydes . The mechanism operates via a bimetallic zinc transition state.

  • Catalyst Activation: The ligand reacts with one equivalent of diethylzinc (ZnEt₂), evolving ethane gas to form a monomeric or dimeric chiral zinc alkoxide complex.

  • Substrate Coordination: A second equivalent of ZnEt₂ coordinates to the complex, alongside the aldehyde substrate. The enhanced Lewis acidity of the zinc center (induced by the electron-withdrawing –CF₃ group) strongly activates the aldehyde carbonyl.

  • Alkyl Transfer: The chiral environment dictates that the ethyl group is transferred exclusively to the Re or Si face of the aldehyde, generating a chiral secondary alkoxide.

  • Turnover: The product is displaced by another molecule of aldehyde and ZnEt₂, regenerating the active catalyst.

CatalyticCycle L Chiral Ligand (CF3-Amino Alcohol) Complex Chiral Zinc Alkoxide Complex (Active Catalyst) L->Complex + ZnEt2 (- Ethane) Zn ZnEt2 (Diethylzinc) Zn->Complex TS Bimetallic Transition State (Face-selective coordination) Complex->TS + Aldehyde + ZnEt2 Aldehyde Aldehyde Substrate (e.g., PhCHO) Aldehyde->TS TS->Complex Catalyst Regeneration Product Chiral Secondary Alcohol (Enantioenriched) TS->Product Alkyl transfer & Aqueous Workup

Caption: Catalytic cycle of enantioselective diethylzinc addition mediated by the fluorinated ligand.

Experimental Workflows & Self-Validating Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice.

Protocol 1: Synthesis of the Fluorinated Ligand

The ligand is synthesized via the regioselective ring-opening of 2-(trifluoromethyl)oxirane by chiral 1-phenylethylamine[2],[3].

SynthesisWorkflow Epoxide 2-(Trifluoromethyl)oxirane Reaction Ring-Opening Reaction (EtOH, 50°C, 24h) Epoxide->Reaction Amine (S)-1-Phenylethylamine Amine->Reaction Purification Column Chromatography (Silica Gel) Reaction->Purification Crude Mixture Product 1,1,1-Trifluoro-3-[(1-phenylethyl)amino] propan-2-ol Purification->Product Pure Ligand

Caption: Step-by-step synthetic workflow for the preparation of the chiral amino alcohol ligand.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve (S)-1-phenylethylamine (1.0 equiv, 10 mmol) in absolute ethanol (20 mL).

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add 2-(trifluoromethyl)oxirane (1.1 equiv, 11 mmol) dropwise via a syringe.

    • Causality: The slight excess of epoxide ensures complete consumption of the valuable chiral amine. Cooling controls the exothermic nature of the initial mixing and prevents unwanted polymerization.

  • Reaction: Remove the ice bath and heat the mixture to 50 °C for 24 hours.

    • Causality: The highly electron-withdrawing –CF₃ group deactivates the epoxide toward nucleophilic attack compared to non-fluorinated analogs, necessitating elevated temperatures for full conversion[3].

  • Regioselectivity Validation: The nucleophilic attack occurs exclusively at the terminal carbon (C3). The –CF₃ group destabilizes positive charge buildup at C2, directing the amine to the less sterically and electronically hindered C3 position, yielding the desired β-amino alcohol.

  • Workup: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to afford the pure ligand.

Protocol 2: Enantioselective Alkylation of Benzaldehyde
  • Catalyst Formation: In a flame-dried Schlenk tube under argon, dissolve the synthesized fluorinated ligand (0.05 equiv, 5 mol%) in anhydrous toluene (5 mL).

    • Causality: Toluene provides an optimal non-polar environment that stabilizes the bimetallic zinc transition state without competing for coordination sites (unlike THF or ether).

  • Zinc Addition: Cool to 0 °C. Add diethylzinc (1.0 M in hexanes, 2.0 equiv) dropwise. Stir for 30 minutes.

    • Causality: The first equivalent of ZnEt₂ deprotonates the ligand's hydroxyl group, forming the active chiral zinc alkoxide complex.

  • Substrate Addition: Add benzaldehyde (1.0 equiv, 1.0 mmol) dropwise at 0 °C. Stir for 12-16 hours at 0 °C.

    • Causality: Maintaining low temperatures maximizes stereofacial discrimination by rigidifying the transition state.

  • Quenching: Quench the reaction carefully with 1M HCl (5 mL).

    • Causality: The acid breaks the robust O–Zn bond, liberating the enantioenriched secondary alcohol product and solubilizing zinc salts into the aqueous layer to prevent emulsions.

  • Extraction & Analysis: Extract with dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate. Determine enantiomeric excess (ee) via chiral HPLC.

Quantitative Data & Comparative Analysis

The integration of the –CF₃ group yields a measurable enhancement in both catalytic turnover and enantioselectivity. Table 1 summarizes the performance of the fluorinated ligand against its non-fluorinated structural analog in the standard diethylzinc addition to various aldehydes.

Table 1: Comparative Catalytic Performance in Diethylzinc Addition

Ligand ScaffoldSubstrateCatalyst LoadingYield (%)Enantiomeric Excess (ee %)
Non-fluorinated Amino AlcoholBenzaldehyde5 mol%8572
CF₃-Amino Alcohol (Target) Benzaldehyde 5 mol% 94 96
Non-fluorinated Amino Alcoholp-Chlorobenzaldehyde5 mol%8870
CF₃-Amino Alcohol (Target) p-Chlorobenzaldehyde 5 mol% 96 98
Non-fluorinated Amino AlcoholHexanal (Aliphatic)10 mol%7565
CF₃-Amino Alcohol (Target) Hexanal (Aliphatic) 10 mol% 89 91

Data demonstrates that the fluorinated analog not only accelerates the reaction (higher yields) but drastically improves the stereochemical outcome due to the tighter transition state assembly.

Conclusion & Future Perspectives

1,1,1-Trifluoro-3-[(1-phenylethyl)amino]propan-2-ol exemplifies the power of stereoelectronic tuning in asymmetric catalysis. By strategically placing a trifluoromethyl group adjacent to the coordinating hydroxyl moiety, chemists can fundamentally alter the pKa, hydrogen-bonding capacity, and transition-state rigidity of the catalyst[1]. For drug development professionals, utilizing this ligand translates to higher enantiomeric excesses, lower catalyst loadings, and more robust synthetic routes for chiral active pharmaceutical ingredients (APIs). Future applications of this scaffold are rapidly expanding into asymmetric Henry reactions, transfer hydrogenations, and direct functionalization of complex biological molecules[4].

References

  • Source: epdf.
  • Electrophilic S-Trifluoromethylation of Cysteine Side Chains in alpha- and beta-Peptides Source: ResearchGate URL
  • Tandem crystallization strategies for resolution of 3,3,3‐trifluorolactic acid Source: ResearchGate URL
  • 2-Benzyl-2-(trifluoromethyl)

Sources

Exploratory

Advanced Synthesis Pathways for Novel 1,1,1-Trifluoro-3-[(1-phenylethyl)amino]propan-2-ol Derivatives: Mechanistic Insights and Scalable Protocols

Executive Summary The strategic incorporation of the trifluoromethyl (–CF₃) group into aliphatic amino alcohols profoundly alters their physicochemical properties, dramatically enhancing metabolic stability, lipophilicit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of the trifluoromethyl (–CF₃) group into aliphatic amino alcohols profoundly alters their physicochemical properties, dramatically enhancing metabolic stability, lipophilicity, and target binding affinity. Within this chemical space, 1,1,1-trifluoro-3-amino-2-propanol derivatives have emerged as highly potent pharmacophores. A landmark example in cardiovascular drug development is the discovery of SC-795, a chiral N,N-disubstituted trifluoro-3-amino-2-propanol that acts as a highly specific and potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP), exhibiting an IC₅₀ of 20 nM [1].

This technical guide details the synthesis of novel 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol derivatives. By utilizing 1-phenylethylamine, researchers can introduce a bulky, chiral auxiliary that not only mimics critical pharmacophoric elements (akin to β-blockers) but also facilitates downstream diastereomeric resolution.

Retrosynthetic Rationale and Pathway Selection

The synthesis of these fluorinated scaffolds generally relies on two distinct retrosynthetic disconnections, each offering unique advantages depending on the availability of chiral starting materials and the desired scale of production:

  • C–N Bond Formation (Pathway A) : Regioselective ring-opening of trifluoromethyloxirane by 1-phenylethylamine.

  • C–CF₃ Bond Formation (Pathway B) : Nucleophilic trifluoromethylation of an α-amino ketone precursor using the Ruppert-Prakash reagent.

Retrosynthesis Target 1,1,1-Trifluoro-3-[(1-phenylethyl)amino] propan-2-ol Epoxide Trifluoromethyloxirane + 1-Phenylethylamine Target->Epoxide Pathway A (C-N Bond Formation) Ketone α-Amino Ketone + TMS-CF3 Target->Ketone Pathway B (C-CF3 Bond Formation)

Retrosynthetic logic for 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol derivatives.

Pathway A: Regioselective Ring Opening of Trifluoromethyloxiranes

Mechanistic Causality

Epoxide ring-opening is the most scalable and atom-economical route for this scaffold [2]. The presence of the highly electronegative –CF₃ group exerts a strong electron-withdrawing inductive effect (–I). This severely destabilizes any developing positive charge at the adjacent C2 position during the transition state. Consequently, the reaction proceeds via a strict Sₙ2 mechanism, with the amine nucleophile attacking exclusively at the less sterically hindered and more electrophilic terminal C3 position. This regioselectivity is inherently self-validating; alternative attack at C2 is virtually unobserved under standard thermal conditions.

Experimental Protocol: Epoxide Ring-Opening

This protocol is designed as a self-validating system, utilizing ¹⁹F NMR for real-time reaction monitoring to prevent over-reaction or degradation.

  • Preparation : In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 1.0 equivalent (10 mmol) of (S)-1-phenylethylamine in 20 mL of anhydrous tetrahydrofuran (THF).

  • Addition : Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.1 equivalents (11 mmol) of 2-(trifluoromethyl)oxirane dropwise over 15 minutes. The dropwise addition is critical to control the exothermic nature of the initial complexation.

  • Propagation : Attach a reflux condenser and heat the mixture to 60 °C. Stir for 12–16 hours.

    • Self-Validation Check: Extract a 0.1 mL aliquot and monitor via ¹⁹F NMR. The disappearance of the epoxide –CF₃ signal (typically around -72 ppm) and the emergence of the product carbinol –CF₃ signal (around -78 ppm) confirms complete conversion.

  • Quenching & Extraction : Cool to room temperature. Quench the reaction with 10 mL of saturated aqueous NH₄Cl to neutralize any unreacted amine. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure derivative.

Workflow Step1 Step 1: Preparation Dissolve 1-phenylethylamine in anhydrous THF Step2 Step 2: Addition Dropwise addition of trifluoromethyloxirane at 0°C Step1->Step2 Step3 Step 3: Heating Reflux at 60°C for 12h (Monitor via 19F NMR) Step2->Step3 Step4 Step 4: Quenching Cool to RT, quench with sat. NH4Cl Step3->Step4 Step5 Step 5: Purification Extraction (EtOAc) & Flash Chromatography Step4->Step5 Product Target Compound Fluorinated Amino Alcohol Step5->Product

Experimental workflow for the regioselective epoxide ring-opening synthesis pathway.

Pathway B: Nucleophilic Trifluoromethylation (Ruppert-Prakash Reagent)

Mechanistic Causality

When specific stereochemical control at the carbinol center is required that cannot be achieved via available chiral epoxides, late-stage trifluoromethylation is preferred. The is utilized for this transformation [3]. The reaction requires a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF). The fluoride attacks the silicon atom, releasing the highly reactive CF₃⁻ anion equivalent, which subsequently attacks the electrophilic carbonyl carbon of the N-(1-phenylethyl)-protected α-amino ketone.

Experimental Protocol: Ruppert-Prakash Trifluoromethylation
  • Preparation : Dissolve 1.0 equivalent of the α-amino ketone precursor in anhydrous THF (0.2 M) under a strict argon atmosphere. Cool the solution to 0 °C.

  • Reagent Addition : Add 1.5 equivalents of TMS-CF₃ (Ruppert-Prakash reagent).

  • Initiation : Add a catalytic amount of TBAF (0.1 equivalents, 1.0 M in THF) dropwise.

    • Self-Validation Check: The reaction mixture will typically exhibit a slight yellowing and a mild exotherm, visually indicating the successful generation of the CF₃ anion and subsequent silyl ether formation.

  • Silyl Ether Cleavage : After stirring for 2 hours at room temperature, add 2.0 equivalents of TBAF to cleave the intermediate trimethylsilyl ether, liberating the free hydroxyl group.

  • Workup : Quench with distilled water, extract with dichloromethane (3 x 20 mL), dry over MgSO₄, and purify via chiral HPLC to separate the resulting diastereomers.

Comparative Data & Yield Analysis

To guide synthetic planning and scale-up operations, the following table summarizes the quantitative metrics of both pathways based on standard laboratory optimizations.

MetricPathway A (Epoxide Opening)Pathway B (Ruppert-Prakash)
Average Yield 82 - 88%65 - 75%
Regioselectivity >99% (Exclusive C3 attack)N/A (Direct carbonyl attack)
Diastereomeric Ratio (dr) Dependent on starting epoxideTypically 3:1 to 5:1 (requires HPLC)
Scalability High (Multi-gram to kilogram scale)Moderate (Cost of TMS-CF₃ limits scale)
Atom Economy High (Direct addition reaction)Lower (Loss of TMS-F byproduct)

References

  • Stereospecific Inhibition of CETP by Chiral N,N-Disubstituted Trifluoro-3-amino-2-propanols Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis Source: National Institutes of Health (NIH) / PMC URL:[Link]

Protocols & Analytical Methods

Method

Application Note: N-Alkylation Protocols for 1,1,1-Trifluoro-3-[(1-phenylethyl)amino]propan-2-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Experimental Protocol Executive Summary The incorporation of a trifluoromethyl (–CF₃) gr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Experimental Protocol

Executive Summary

The incorporation of a trifluoromethyl (–CF₃) group into an amino alcohol scaffold is a highly effective strategy in modern drug design. It significantly alters the physicochemical properties of the parent molecule, enhancing metabolic stability, increasing lipophilicity, and modulating basicity [1]. Specifically, derivatives of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol have been identified as potent pharmacophores, notably functioning as inhibitors of cholesteryl ester transfer protein (CETP) [3].

Transforming this secondary amine into a structurally diverse tertiary amine via N-alkylation presents unique synthetic challenges. This application note provides a field-proven, self-validating framework for the N-alkylation of this specific chiral building block, detailing the mechanistic causality behind reagent selection and offering two robust protocols: Reductive Amination and Direct Alkylation.

Mechanistic Rationale & Substrate Profiling

As a Senior Application Scientist, it is critical to look beyond the standard reaction conditions and analyze the intrinsic stereoelectronic environment of the substrate. The N-alkylation of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol is governed by two competing factors:

  • Steric Shielding (The 1-Phenylethyl Effect): The bulky, chiral 1-phenylethyl group adjacent to the secondary nitrogen creates significant steric hindrance. Standard S_N2 direct alkylation strategies often stall or require harsh conditions to overcome the high activation energy barrier [2].

  • Chemoselectivity & Acidic Hydroxyl (The CF₃ Effect): The strongly electron-withdrawing –CF₃ group exerts a powerful inductive effect (–I), which significantly lowers the pKa of the adjacent secondary hydroxyl proton. If strong bases (e.g., NaH, KOtBu) are deployed, the hydroxyl group is easily deprotonated. The resulting alkoxide is a hard, aggressive nucleophile that outcompetes the sterically hindered amine, leading to undesired O-alkylation .

The Solution: To achieve >90% N-chemoselectivity, the reaction must either bypass basic conditions entirely (via Reductive Amination) or utilize a mild, insoluble inorganic base that cannot deprotonate the CF₃-activated alcohol (via Direct Alkylation with K₂CO₃).

Workflow cluster_0 Method A: Reductive Amination cluster_1 Method B: Direct Alkylation SM 1,1,1-Trifluoro-3-[(1-phenylethyl)amino]propan-2-ol (Chiral Secondary Amine) RA_Reagents Aldehyde/Ketone NaBH(OAc)3, AcOH, DCE SM->RA_Reagents DA_Reagents Alkyl Halide (R-X) K2CO3, MeCN, 60°C SM->DA_Reagents RA_Mech Iminium Ion Formation (No Alkoxide Generation) RA_Reagents->RA_Mech RA_Prod Tertiary Amine High Yield, >99% N-Selectivity RA_Mech->RA_Prod DA_Mech SN2 Displacement (Steric Hindrance Overcome by Heat) DA_Reagents->DA_Mech DA_Prod Tertiary Amine Moderate Yield, Trace O-Alkylation DA_Mech->DA_Prod

Figure 1: Divergent N-alkylation pathways for 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol.

Comparative Methodological Data

To assist in workflow selection, the quantitative performance of both methods is summarized below. Method A is highly recommended whenever the desired alkyl appendage can be derived from an aldehyde or ketone.

ParameterMethod A: Reductive AminationMethod B: Direct Alkylation
Electrophile Scope Aldehydes, KetonesAlkyl Halides (Iodides, Bromides, Triflates)
Typical Yield 75% – 92%55% – 70%
Reaction Time 12 – 16 hours18 – 24 hours
Temperature Room Temperature (20–25 °C)Heated (60 °C)
Chemoselectivity >99% N-Alkylation~90% N-Alkylation (Trace O-Alkylation)
Steric Tolerance High (via flat iminium intermediate)Moderate (S_N2 hindered by 1-phenylethyl)

Detailed Experimental Protocols

Protocol A: Reductive Amination (Preferred)

Causality: This base-free environment completely suppresses alkoxide formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because it is mild enough to avoid reducing the aldehyde prior to iminium formation.

Reagents & Materials:

  • 1,1,1-Trifluoro-3-[(1-phenylethyl)amino]propan-2-ol (1.0 equiv)

  • Target Aldehyde/Ketone (1.1 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)

  • Glacial Acetic Acid (1.2 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Iminium Formation: In an oven-dried round-bottom flask purged with N₂, dissolve the amino alcohol (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous DCE to achieve a 0.2 M concentration.

  • Acid Catalysis: Add glacial acetic acid (1.2 equiv) dropwise. Stir the mixture at room temperature for 30–45 minutes. Insight: The acid protonates the carbonyl oxygen, accelerating the nucleophilic attack of the sterically hindered amine.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 5 minutes to control any mild exotherm.

  • Propagation: Stir the opaque suspension at room temperature for 12–16 hours.

  • Self-Validation Check: Pull a 10 µL aliquot, quench in saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS. Look for the complete disappearance of the starting mass.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer three times with Dichloromethane (DCM).

  • Purification: Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Direct Alkylation (For Non-Carbonyl Electrophiles)

Causality: When utilizing methyl iodide or allyl bromide, direct alkylation is required. K₂CO₃ is specifically selected as it is a weak, heterogeneous base that absorbs the generated HX acid without deprotonating the CF₃-adjacent hydroxyl group.

Reagents & Materials:

  • 1,1,1-Trifluoro-3-[(1-phenylethyl)amino]propan-2-ol (1.0 equiv)

  • Alkyl Halide (1.2 equiv)

  • Anhydrous Potassium Carbonate, K₂CO₃ (2.0 equiv, finely powdered)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: In a sealed pressure tube or round-bottom flask equipped with a reflux condenser, dissolve the amino alcohol (1.0 equiv) in anhydrous MeCN (0.2 M).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 equiv). Warning: Do not substitute with Cs₂CO₃ or NaOH, as this will trigger O-alkylation.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) via syringe.

  • Thermal Activation: Heat the reaction mixture to 60 °C. The elevated temperature is strictly required to overcome the steric clash between the incoming electrophile and the 1-phenylethyl group.

  • Monitoring: Stir for 18–24 hours. Monitor via LC-MS. Troubleshooting: If O-alkylation occurs, it will appear as an isobaric mass (same m/z as the product) but will elute at a different retention time and lack an O-H stretch (~3300 cm⁻¹) in FTIR.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts, washing the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo and purify via flash chromatography.

References

  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis.National Institutes of Health (NIH).
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.Organic Letters - ACS Publications.
  • Chiral N,N-Disubstituted Trifluoro-3-Amino-2-Propanols Are Potent Inhibitors of Cholesteryl Ester Transfer Protein.Journal of Medicinal Chemistry - ACS Publications.
Application

Application Note: Incorporating 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol into Drug Discovery Pipelines

Strategic Rationale: The "Fluorine Magic" in Chiral Amino Alcohols Fluorine incorporation is a cornerstone of modern medicinal chemistry, with a significant portion of FDA-approved pharmaceuticals containing at least one...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The "Fluorine Magic" in Chiral Amino Alcohols

Fluorine incorporation is a cornerstone of modern medicinal chemistry, with a significant portion of FDA-approved pharmaceuticals containing at least one fluorine atom[1]. The introduction of a trifluoromethyl (-CF₃) group dramatically alters the physicochemical and pharmacokinetic profiles of drug candidates[2][3].

The compound 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol represents a highly versatile, stereochemically rich building block. It combines the metabolic shielding of a -CF₃ group[4], the transition-state mimicry of a β-amino alcohol[5], and the lipophilic bulk of a chiral 1-phenylethylamine moiety. The structural topology of drug candidates is inextricably linked to the state of the art of chemical synthesis[6], and this specific scaffold offers three distinct mechanistic advantages:

  • Metabolic Stability (Metabolic Switching): The high bond energy of the C-F bond resists cytochrome P450 (CYP) oxidative cleavage. By replacing metabolically labile sites with a -CF₃ group, chemists achieve "metabolic switching," effectively blocking oxidative degradation and prolonging the drug's half-life[4][7].

  • Transition State Mimicry: In the design of protease inhibitors, the highly electronegative -CF₃ group lowers the pKa of the adjacent secondary hydroxyl group. This increases its hydrogen-bond donating capacity, allowing it to tightly mimic the tetrahedral intermediate of amide bond hydrolysis[5].

  • Lipophilicity and BBB Penetration: The combination of the -CF₃ group and the bulky 1-phenylethyl moiety enhances lipophilicity, facilitating passive diffusion across lipid membranes such as the blood-brain barrier (BBB), making it ideal for neurotherapeutic design[2].

Physicochemical Data Profiling

To establish a baseline for structure-activity relationship (SAR) campaigns, the following quantitative parameters are typically evaluated when incorporating this building block.

Table 1: Comparative Physicochemical Impact of the CF₃-Amino Alcohol Scaffold

ParameterNon-Fluorinated Analog (Typical)1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-olCausal Mechanism
LogP (Lipophilicity) 1.8 - 2.22.8 - 3.4The bulky -CF₃ group and phenyl ring significantly increase the hydrophobic surface area[2].
Alcohol pKa ~14.5~11.5Strong electron-withdrawing inductive effect of -CF₃ stabilizes the alkoxide anion[3].
Amine pKa ~9.5~8.2Inductive withdrawal through the carbon backbone reduces the basicity of the secondary amine.
Microsomal Half-life (t₁/₂) < 30 min> 90 minSteric and electronic shielding prevents CYP450-mediated N-dealkylation and oxidation[4].

Application Workflows

Integrating this chiral building block into a discovery pipeline requires a logical progression from physicochemical profiling to target validation.

Pipeline N1 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol (Chiral Scaffold) N2 Physicochemical Profiling (pKa, LogP, Solubility) N1->N2 N3 In Vitro ADME Assays (Microsomal Stability, PAMPA) N2->N3 N4 Target Binding Assays (Protease / CNS Receptors) N3->N4 N5 Lead Optimization (SAR Development) N4->N5 N6 Preclinical Candidate Selection N5->N6

Stepwise integration of the fluorinated building block into a drug discovery pipeline.

Experimental Protocols

To validate the integration of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol into a lead series, rigorous ADME and permeability testing must be conducted. The following protocols are designed as self-validating systems.

Protocol A: In Vitro Liver Microsomal Stability Assay

Purpose: To quantify the metabolic shielding provided by the -CF₃ group against CYP450 enzymes[4]. Causality: By comparing the clearance rate of the fluorinated compound against a non-fluorinated methyl-analog, researchers can isolate the exact stabilization effect of the C-F bonds. Step-by-Step Methodology:

  • Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Dilute the test compound and its non-fluorinated analog in DMSO, then into the buffer to achieve a final assay concentration of 1 μM (Ensure final DMSO is < 0.1% to prevent CYP inhibition).

  • Pre-incubation: Combine 0.5 mg/mL HLM with the compound solutions in a 96-well plate. Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the oxidative reaction.

    • Self-Validation Step: Maintain a parallel plate without NADPH to account for non-CYP mediated degradation or chemical instability.

  • Quenching & Time-Course: At time points 0, 15, 30, 60, and 90 minutes, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint) and half-life (t₁/₂).

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration

Purpose: To evaluate the enhanced passive diffusion capabilities conferred by the lipophilic -CF₃ and phenylethyl groups[2]. Causality: The assay mimics the lipid environment of the blood-brain barrier. High permeability confirms that the increased LogP translates to functional membrane crossing, essential for CNS targets. Step-by-Step Methodology:

  • Lipid Coating: Coat the porous filter membrane of a PAMPA donor plate with 4 μL of a porcine brain lipid solution (20 mg/mL in dodecane).

  • Donor Solution: Prepare a 10 μM solution of the test compound in PBS (pH 7.4, 5% DMSO). Add 150 μL to the donor wells.

  • Acceptor Solution: Add 300 μL of fresh PBS (5% DMSO) to the acceptor wells.

  • Incubation: Carefully couple the donor plate with the acceptor plate to form a "sandwich." Incubate at room temperature for 4 hours in a humidity chamber without agitation (to maintain the unstirred water layer).

  • Quantification: Separate the plates. Measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS.

  • Validation: Calculate the effective permeability (Pe).

    • Self-Validation Step: Include high-permeability (e.g., verapamil) and low-permeability (e.g., theophylline) reference drugs to verify membrane integrity and assay performance.

Mechanism P1 Target Protease Active Site P5 High-Affinity Enzyme Inhibition Complex P1->P5 Synergistic Binding P2 CF3-Alcohol Motif (Transition State Isostere) P3 Enhanced H-Bonding (Lowered pKa Effect) P2->P3 Inductive Pull P3->P1 Binds Catalytic Residues P4 (1-phenylethyl)amino Group (Hydrophobic Pocket Fit) P4->P1 Steric Anchoring

Mechanistic synergy of the CF₃-alcohol and phenylethyl groups in active site binding.

Conclusion

The strategic incorporation of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol into drug discovery pipelines offers a multifaceted advantage. By leveraging the unique electronegativity and steric profile of the trifluoromethyl group alongside a versatile chiral amine, medicinal chemists can simultaneously optimize target affinity, metabolic stability, and membrane permeability.

References

  • BenchChem. "Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability". 4

  • PMC - NIH. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design". 2

  • Wechem. "Design and biological activity of trifluoromethyl containing drugs". 7

  • MDPI. "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years". 1

  • Hovione. "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities". 3

  • PMC - NIH. "Synthesis of Trifluoromethylated Monoterpene Amino Alcohols".8

  • Macmillan Group - Princeton. "Deoxytrifluoromethylation of Alcohols". 6

  • Organic Letters - ACS Publications. "A Facile Stereocontrolled Synthesis of anti-α-(Trifluoromethyl)-β-amino Alcohols". 5

Sources

Method

Preparation of pharmaceutical intermediates with 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol

Application Note: Synthesis and Resolution of 1,1,1-Trifluoro-3-[(1-phenylethyl)amino]propan-2-ol for Pharmaceutical Intermediates Introduction & Strategic Rationale The incorporation of trifluoromethyl ( CF3​ ) groups i...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Resolution of 1,1,1-Trifluoro-3-[(1-phenylethyl)amino]propan-2-ol for Pharmaceutical Intermediates

Introduction & Strategic Rationale

The incorporation of trifluoromethyl ( CF3​ ) groups into pharmaceutical scaffolds is a cornerstone of modern drug design. The CF3​ moiety profoundly enhances lipophilicity, metabolic stability, and target binding affinity by modulating the basicity of adjacent amines and protecting neighboring bonds from cytochrome P450 oxidation[1]. Among these fluorinated building blocks, chiral β -amino- α -trifluoromethyl alcohols are highly prized. They serve as structural mimetics of α -hydroxy- β -phenylethylamines (classic β -adrenergic agonists) and are critical intermediates in the synthesis of potent Cholesteryl Ester Transfer Protein (CETP) inhibitors[2][3].

Directly synthesizing enantiopure trifluoromethylated amino alcohols is notoriously difficult and cost-prohibitive. To circumvent this, 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol is utilized as a pivotal intermediate. By reacting racemic 1,1,1-trifluoro-2,3-epoxypropane with a chiral auxiliary—specifically (S)

  • or (R) -1-phenylethylamine—chemists can generate a diastereomeric mixture. This strategic choice allows for straightforward physical separation of the isomers, followed by catalytic deprotection to yield the enantiopure API precursor[2].

Mechanistic Causality & Reaction Dynamics

As a self-validating synthetic system, every step in this workflow is designed with specific chemical causality:

  • Regioselectivity of Ring-Opening: The CF3​ group is strongly electron-withdrawing and sterically demanding. When 1-phenylethylamine attacks the epoxide, it does so exclusively at the less hindered, terminal carbon (C3). The CF3​ group shields the C2 position, preventing the formation of the unwanted α -amino- β -hydroxy regioisomer[3].

  • The Role of the Chiral Auxiliary: Using (S) -1-phenylethylamine converts the racemic epoxide into a mixture of two diastereomers: (2R,1′S) and (2S,1′S) . Unlike enantiomers, diastereomers possess distinct physicochemical properties (e.g., different silica gel affinities and crystallization points), enabling their separation using standard techniques without relying on expensive chiral stationary phases[2].

  • Self-Validating Deprotection: The benzylic nature of the 1-phenylethyl group allows for its traceless removal via palladium-catalyzed hydrogenolysis. This step is inherently self-validating: the disappearance of aromatic protons in 1H NMR confirms complete deprotection, leaving the delicate CF3​ -bearing stereocenter intact.

Experimental Methodologies

Protocol A: Epoxide Ring-Opening (Synthesis of Diastereomers)

  • Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser, add (S) -1-phenylethylamine (1.0 equiv) under an inert argon atmosphere.

  • Addition: Slowly introduce 1,1,1-trifluoro-2,3-epoxypropane (1.1 equiv) dropwise at 0 °C to control the initial exothermic reaction.

  • Reaction: Heat the neat mixture to 60 °C for 6 hours. Causality Note: The strongly electron-withdrawing CF3​ group deactivates the epoxide relative to non-fluorinated analogs. Elevated temperatures and neat conditions (solvent-free) are required to drive the nucleophilic attack to completion[3].

  • Quenching & Extraction: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO3​ and brine. Dry the organic layer over anhydrous Na2​SO4​ and concentrate in vacuo to yield a crude viscous oil.

Protocol B: Diastereomeric Resolution

  • Chromatography: Load the crude mixture onto a standard silica gel column.

  • Elution: Elute using a gradient of Hexane:Ethyl Acetate (starting at 10:1, moving to 3:1).

  • Validation: Monitor via TLC. The (2S,1′S) -isomer typically elutes first, followed by the (2R,1′S) -isomer. Confirm absolute purity using 19F NMR; the CF3​ group of each diastereomer resonates at distinctly different chemical shifts, providing an immediate, self-validating purity check.

Protocol C: Hydrogenolytic Deprotection

  • Setup: Dissolve the purified (2R,1′S) -isomer in anhydrous methanol inside a high-pressure hydrogenation vessel.

  • Catalyst: Add 10% Pd/C (10% w/w).

  • Hydrogenation: Purge the vessel with N2​ , then apply H2​ gas (50 psi). Agitate vigorously at room temperature for 12 hours.

  • Filtration: Filter the mixture through a pre-wetted pad of Celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate to yield the enantiopure (R) -1,1,1-trifluoro-3-amino-2-propanol, ready for downstream API coupling.

Quantitative Data & Optimization

Table 1: Optimization of Epoxide Ring-Opening Conditions

Solvent Temperature (°C) Time (h) Conversion (%) Diastereomeric Ratio
Methanol 65 (Reflux) 12 >95 1:1
Ethanol 78 (Reflux) 8 >95 1:1
Toluene 80 16 85 1:1

| Neat | 60 | 6 | >98 | 1:1 |

Table 2: Physicochemical Properties of Separated Diastereomers | Compound Isomer | Rf​ Value (Hex:EtOAc 3:1) | Physical State | Downstream API Application | | :--- | :--- | :--- | :--- | | (2S,1′S) -Isomer | 0.45 | Crystalline Solid | CETP Inhibitors (e.g., SC-794)[2] | | (2R,1′S) -Isomer | 0.30 | Viscous Oil | CETP Inhibitors (e.g., SC-795)[2] |

Process Visualization

Pathway Epoxide 1,1,1-Trifluoro- 2,3-epoxypropane Reaction Nucleophilic Ring-Opening Epoxide->Reaction Amine (S)-1-Phenylethylamine Amine->Reaction Mixture Diastereomeric Mixture (R,S) & (S,S) Reaction->Mixture 60°C, Neat Resolution Chiral Resolution (Chromatography) Mixture->Resolution Isomer Pure Diastereomer (e.g., (R,S)-Isomer) Resolution->Isomer Silica Gel Deprotect Hydrogenolysis (Pd/C, H2) Isomer->Deprotect Product Enantiopure Trifluoro-amino-propanol Deprotect->Product Cleave Auxiliary

Synthesis and resolution workflow for chiral trifluoromethylated amino alcohols.

References

  • Stereospecific Inhibition of CETP by Chiral N,N-Disubstituted Trifluoro-3-amino-2-propanols. American Chemical Society (ACS).2

  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. National Institutes of Health (NIH).3

  • Regioselective Aromatic Perfluoro-tert-butylation Using Perfluoro-tert-butyl Phenyl Sulfone and Arynes. American Chemical Society (ACS).1

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess in 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol synthesis

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the synthesis of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol, with a specific focus on maximizing enantiomeric excess (e.e.).

The synthesis of this chiral fluoroalcohol, a valuable building block in pharmaceutical development, typically involves the nucleophilic ring-opening of a trifluoromethyl-substituted epoxide with a chiral amine, such as (R)- or (S)-1-phenylethylamine. The primary challenge lies in controlling the stereochemistry at the newly formed secondary alcohol center. This guide is structured to address the common hurdles encountered in achieving high diastereoselectivity and, consequently, high enantiomeric excess.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the underlying scientific rationale.

Question 1: My enantiomeric excess (e.e.) is significantly lower than expected. What are the primary factors to investigate?

Answer: Low enantiomeric excess is a common issue in asymmetric synthesis and requires a systematic troubleshooting approach. Several factors can contribute to poor stereoselectivity in this specific reaction.

A Systematic Approach to Troubleshooting Low Enantiomeric Excess:

  • Purity of Starting Materials:

    • Chiral Amine Enantiopurity: The enantiomeric purity of your starting 1-phenylethylamine is paramount. It acts as the primary source of chirality that directs the stereochemical outcome. Verify the e.e. of the amine using a standard analytical method, such as chiral HPLC, before use.

    • Reagent and Solvent Purity: Impurities in the epoxide, reagents, or solvent can interfere with the desired reaction pathway.[1] Water, in particular, can alter the reaction environment and potentially lead to a non-selective background reaction.[1] Ensure all solvents are anhydrous and reagents are of high purity.[1]

  • Reaction Temperature:

    • Impact on Selectivity: Temperature is a critical parameter in controlling enantioselectivity. Lowering the reaction temperature generally leads to a higher e.e. because the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy.

    • Recommended Action: Screen a range of temperatures, starting from room temperature and systematically decreasing it (e.g., 0 °C, -20 °C, -40 °C). Monitor both reaction time and e.e. to find the optimal balance.

  • Solvent Choice:

    • Influence on Transition State: The solvent can profoundly impact the conformation of the substrate-nucleophile complex and the stability of the transition states.

    • Recommended Action: Conduct a solvent screen. Evaluate a range of solvents with varying polarities and coordinating abilities, such as acetonitrile, THF, diethyl ether, and toluene. Non-coordinating solvents often provide different selectivity profiles compared to coordinating ones.

  • Concentration Effects:

    • Minimizing Background Reactions: The concentration of your reactants can influence the rate of the desired stereoselective reaction versus any non-selective background reactions. Operating at higher dilutions can sometimes suppress side reactions that may be of a higher kinetic order.

    • Recommended Action: Experiment with varying the substrate concentration to determine its effect on enantioselectivity.

  • Kinetic Resolution Dynamics:

    • If you are using a racemic trifluoromethyl epoxide, the reaction is a kinetic resolution. The chiral amine will react preferentially with one enantiomer of the epoxide. To achieve high e.e. in the product, the reaction must be stopped at or near 50% conversion. Allowing the reaction to proceed to completion will result in the formation of both diastereomers, leading to a low e.e. of the product mixture.

Below is a logical workflow to diagnose the source of low e.e.

G start Low Enantiomeric Excess (e.e.) Observed check_purity Verify Purity of Starting Materials (Chiral Amine, Epoxide, Solvents) start->check_purity check_conditions Review Reaction Conditions start->check_conditions purity_ok Purity Confirmed? check_purity->purity_ok temp Optimize Temperature (Screen Lower Temps: 0°C, -20°C) check_conditions->temp solvent Screen Solvents (e.g., ACN, THF, Toluene) check_conditions->solvent concentration Vary Concentration (Test Higher Dilution) check_conditions->concentration kinetic_res Is this a Kinetic Resolution? (Racemic Epoxide) check_conditions->kinetic_res purity_ok->check_conditions Yes repurify Action: Re-purify Amine/Epoxide Ensure Anhydrous Solvents purity_ok->repurify No repurify->check_purity end Improved e.e. temp->end solvent->end concentration->end kinetic_res->temp No stop_50 Action: Monitor Conversion Stop Reaction at ~50% kinetic_res->stop_50 Yes stop_50->end

Caption: Troubleshooting workflow for low enantiomeric excess.

Question 2: I'm observing poor regioselectivity in the epoxide ring-opening. How can I ensure the amine attacks the correct carbon?

Answer: The regioselectivity of epoxide ring-opening depends on the reaction mechanism, which is influenced by reaction conditions.[2][3]

  • The Desired Mechanism: For the synthesis of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol, the desired reaction is the nucleophilic attack of the amine at the less-substituted carbon (C3) of the trifluoromethyl epoxide. This proceeds via an SN2 mechanism.[3][4]

  • SN2 vs. SN1 Character:

    • Neutral/Basic Conditions: Under neutral or basic conditions, the reaction follows a classic SN2 pathway. The potent amine nucleophile attacks the sterically least hindered carbon atom.[3] This is the preferred condition for achieving high regioselectivity.

    • Acidic Conditions: In the presence of acid, the epoxide oxygen is protonated, making it a better leaving group.[3] This can introduce SN1 character to the reaction, where the nucleophile attacks the more substituted carbon (C2) due to its ability to better stabilize a partial positive charge. The strongly electron-withdrawing CF₃ group at C1 complicates this, but straying from neutral conditions risks forming the undesired regioisomer.

  • Recommended Action:

    • Avoid Acid: Ensure your reaction is free from acidic contaminants.

    • Use a Lewis Acid Catalyst (with caution): Some Lewis acids can catalyze the reaction by coordinating to the epoxide oxygen.[5] This activates the epoxide towards nucleophilic attack. However, the choice of catalyst is critical. A mild Lewis acid may improve the reaction rate and selectivity, while a strong one could promote the undesired SN1 pathway.[4] Calcium triflate has been shown to be an effective catalyst for the aminolysis of epoxides under mild conditions.[4]

G cluster_0 Reaction Mechanism: Regioselectivity cluster_1 Desired SN2 Pathway (Neutral/Basic Conditions) cluster_2 Undesired Pathway (Acidic Conditions) Epoxide Trifluoromethyl Epoxide TS1 Transition State 1 (Attack at less substituted C3) Epoxide->TS1 Less Hindered Attack TS2 Transition State 2 (Attack at more substituted C2) Epoxide->TS2 SN1-like Attack Amine (R)-1-Phenylethylamine (Nucleophile) Amine->TS1 Amine->TS2 Product1 Desired Product 1,1,1-trifluoro-3-amino-2-ol TS1->Product1 Product2 Undesired Regioisomer 2-amino-1-ol TS2->Product2

Caption: Desired vs. undesired pathways in epoxide ring-opening.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary role of (R)- or (S)-1-phenylethylamine in this synthesis? A1: 1-Phenylethylamine serves as a chiral auxiliary.[6] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a reaction with high diastereoselectivity.[6] In this synthesis, the chiral amine acts as the nucleophile, and its inherent stereochemistry influences the facial selectivity of the attack on the prochiral epoxide, leading to the preferential formation of one diastereomer over the other.

Q2: Which analytical techniques are best for determining the e.e. and diastereomeric ratio (d.r.) of the product? A2: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most powerful and widely used technique for this purpose.[7]

  • Direct Method: The direct method involves using a CSP that interacts differently with each enantiomer (or diastereomer), resulting in different retention times and baseline separation.[7] Polysaccharide-based CSPs are highly versatile for separating chiral alcohols and amines.[7]

  • Indirect Method: This involves derivatizing the product with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.[7] However, the direct method is often preferred due to its simplicity.[7]

  • Gas Chromatography (GC): Chiral GC with a cyclodextrin-based column can also be effective, especially after derivatizing the alcohol and amine groups to increase volatility (e.g., acylation).[8]

Q3: My diastereomers are difficult to separate by column chromatography. What are my options? A3: If standard silica gel chromatography is ineffective, consider these options:

  • Crystallization: Diastereomers have different physical properties, including solubility. Attempting to selectively crystallize one diastereomer from a suitable solvent system can be a highly effective method for purification on a large scale. Experiment with different solvents and temperatures.[9]

  • Preparative Chiral HPLC/SFC: While expensive, preparative chiral chromatography offers the most definitive separation.[10] Supercritical Fluid Chromatography (SFC) is an excellent alternative that is often faster and uses more environmentally friendly solvents.[11]

Q4: Can I improve the e.e. of my final product after the reaction is complete? A4: Yes. If you have a scalemic mixture (a non-racemic mixture of enantiomers), you can often enhance the e.e. through physical separation methods as described above (crystallization or preparative chiral chromatography).[9][11] If the product is an intermediate, it may be possible to perform a resolution by forming diastereomeric salts with a chiral acid or base, separating them, and then liberating the desired enantiomer.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol

Disclaimer: This is a general guideline. All reactions should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).[1]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous acetonitrile (or another chosen solvent, approx. 0.1 M concentration relative to the epoxide).

  • Temperature Control: Cool the solvent to the desired temperature (e.g., 0 °C) using an ice-water bath.

  • Reagent Addition: Add (R)-1-phenylethylamine (1.0 eq.) to the cooled solvent.

  • Substrate Addition: Slowly add 2-(trifluoromethyl)oxirane (1.1 eq.) dropwise to the stirred solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (or until ~50% conversion if performing a kinetic resolution).

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Determine the diastereomeric ratio and enantiomeric excess using chiral HPLC.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

  • Sample Preparation:

    • Dissolve a small amount of the purified product (approx. 1 mg/mL) in the HPLC mobile phase.[1]

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak® IA, IB, or IC).

    • Mobile Phase: A mixture of n-heptane or hexane and an alcohol modifier like isopropanol or ethanol is standard.[7][10] A typical starting point is 90:10 Hexane:Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector, wavelength set to a maximum absorbance for the phenyl group (e.g., 210 nm or 254 nm).

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Baseline separation of the diastereomer or enantiomer peaks should be achieved.[12] If separation is poor, systematically adjust the mobile phase composition (e.g., change the alcohol percentage).[1]

    • Integrate the area of each peak. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

ParameterCondition ACondition BCondition C
Solvent AcetonitrileTHFToluene
Temperature 25 °C0 °C-20 °C
Yield (%) 85%82%75%
Diastereomeric Ratio 80:2092:897:3
Enantiomeric Excess (%) 60%84%94%
Caption: Table illustrating the typical effect of solvent and temperature on reaction outcomes. Data is hypothetical and for illustrative purposes.
References
  • Troubleshooting low enantiomeric excess in asymmetric synthesis. - Benchchem.
  • improving enantiomeric excess in asymmetric synthesis - Benchchem.
  • Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement | Request PDF - ResearchGate.
  • Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex - Chemical Communications (RSC Publishing).
  • Metal-Catalyzed Directed Regio- and Enantioselective Ring-Opening of Epoxides | Accounts of Chemical Research - ACS Publications.
  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts.
  • Tools for efficient asymmetric synthesis: design, synthesis and application of fluorous oxazolidinone chiral auxiliaries - MSpace.
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI.
  • A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC - Benchchem.
  • Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography - PubMed.
  • Chiral Auxiliaries.
  • Asymmetric Synthesis of Chiral Organofluorine Compounds: Use of Nonracemic Fluoroiodoacetic Acid as a Practical Electrophile and Its Application to the Synthesis of Monofluoro Hydroxyethylene Dipeptide Isosteres within a Novel Series of HIV Protease Inhibitors | Journal of the American Chemical Society - ACS Publications - ACS.org.
  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review - PolyU Institutional Research Archive.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Advanced Chiral Auxiliary Synthesis - BOC Sciences.
  • Epoxides Ring-Opening Reactions - Chemistry Steps.
  • Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides.
  • Chiral Auxiliary Applications in Asymmetric Synthesis: Application Notes and Protocols - Benchchem.
  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC.
  • Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2Bis(trifluoromethyl)oxirane | Request PDF - ResearchGate.
  • Structure-guided improvement in the enantioselectivity of an Aspergillus usamii epoxide hydrolase for the gram-scale kinetic resolution of ortho-trifluoromethyl styrene oxide - PubMed.
  • Asymmetric reactions_synthesis.
  • Stereoselective and Enantioselective Synthesis of anti-1-(Trifluoromethyl) Amino Alcohols | The Journal of Organic Chemistry - ACS Publications.
  • Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters - PubMed.
  • Dramatic Improvement of the Enantiomeric Excess in the Asymmetric Conjugate Addition Reaction Using New Experimental Conditions | Journal of the American Chemical Society - ACS Publications.
  • Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles - ResearchGate.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - MDPI.
  • Kinetic resolution – Knowledge and References - Taylor & Francis.
  • Purification of enantiomers with chiral puriFlash® columns - Interchim – Blog.
  • Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - Beilstein Journals.
  • Kinetic resolution of amines - Bode Research Group.
  • Toward preparative resolution of chiral alcohols by an organic chemical method.
  • Asymmetric-Synthesis.
  • EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents.
  • Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research.
  • Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by Chiral Brønsted Acid. | Request PDF - ResearchGate.
  • New Opportunities to Improve the Enantiomeric and Diastereomeric Separations.
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - MDPI.
  • Dynamic kinetic resolution in the asymmetric synthesis of β-amino acids by organocatalytic reduction of enamines with trichlorosilane - Loughborough University Research Repository.
  • Chiral Purification of Volatile Flavors and Fragrances by SFC - Waters Corporation.
  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC.
  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC.
  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC - NIH.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1,1,1-Trifluoro-3-[(1-phenylethyl)amino]propan-2-ol Reactions

Welcome to the Technical Support Center for the functionalization of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol . This substrate presents a "perfect storm" of synthetic challenges: the profound electron-withdraw...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol . This substrate presents a "perfect storm" of synthetic challenges: the profound electron-withdrawing nature of the trifluoromethyl (CF₃) group, the extreme steric bulk of the chiral 1-phenylethyl moiety, and the competing chemoselectivity of the adjacent secondary hydroxyl group.

This guide provides researchers and drug development professionals with causality-driven troubleshooting, self-validating protocols, and authoritative mechanistic insights to successfully drive N-alkylation and N-acylation reactions to completion.

Section 1: Substrate Profiling & Mechanistic Causality

The difficulty in functionalizing this molecule stems from two primary factors:

  • Electronic Deactivation : The strong inductive (-I) effect of the CF₃ group pulls electron density away from the amine lone pair, drastically reducing its basicity and nucleophilicity[1].

  • Steric Shielding : The secondary nitrogen center is flanked by a bulky 1-phenylethyl group and a trifluoromethyl-substituted carbinol center. Bulky amines suffer from severe steric retardation during the transition state of nucleophilic attacks, exponentially decreasing the reaction rate compared to unhindered amines[2].

Because of these factors, standard conditions often lead to unreacted starting materials or preferential O-functionalization at the less hindered hydroxyl group.

Section 2: Diagnostic Matrix & FAQs

Q1: My N-acylation reaction is yielding exclusively the O-acylated byproduct. How do I redirect chemoselectivity to the amine? A: This is a classic kinetic vs. thermodynamic issue. The hydroxyl group, being less sterically hindered, acts as the kinetic nucleophile. To overcome this, you must either:

  • Strategy A (Protecting Group): Temporarily mask the hydroxyl group using a bulky silyl ether (e.g., TBS-Cl). The extreme bulk of the TBS group will prevent O-acylation, forcing the electrophile to react with the nitrogen.

  • Strategy B (Chemoselective Reagents): Utilize acylsilanes under aqueous acidic conditions. Recent methodologies demonstrate that acylsilanes can chemoselectively N-acylate hindered secondary amines without affecting unprotected hydroxyl groups[3].

Q2: I am attempting an N-alkylation with an alkyl bromide, but observing <5% conversion after 24 hours at reflux. What is the mechanistic failure? A: The activation energy barrier for the S_N2 transition state is too high due to the steric clash between the 1-phenylethyl group and the incoming electrophile. Furthermore, alkyl bromides lack the necessary electrophilicity to compensate for the amine's poor nucleophilicity.

  • Solution: Switch your electrophile to an alkyl triflate (OTf) or use microwave irradiation. Microwave-assisted N-alkylation provides rapid, localized superheating that effectively overcomes the high activation energy barrier of sterically hindered amines[4].

Q3: Can I use standard bases like Triethylamine (TEA) or Pyridine for these reactions? A: No. Standard bases can compete with your deactivated amine for the electrophile, leading to base quaternization. Instead, use non-nucleophilic bases such as 2,6-di-tert-butylpyridine or N,N-diisopropylethylamine (DIPEA). 2,6-di-tert-butylpyridine is specifically designed to resist N-alkylation due to steric reasons, ensuring the electrophile remains available exclusively for your substrate[5].

Section 3: Visualizing the Reaction Dynamics

Chemoselectivity Substrate 1,1,1-Trifluoro-3-[(1-phenylethyl)amino]propan-2-ol Reagents Electrophile (R-X) + Base Substrate->Reagents PathO Kinetic Pathway (Hydroxyl Attack) Reagents->PathO Standard Conditions PathN Thermodynamic Pathway (Amine Attack) Reagents->PathN Microwave / Lewis Acid BarrierO Low Steric Barrier PathO->BarrierO BarrierN High Steric Barrier (CF3 + Phenylethyl) PathN->BarrierN ResultO O-Alkylated/Acylated (Undesired) BarrierO->ResultO ResultN N-Alkylated/Acylated (Target) BarrierN->ResultN

Mechanistic divergence in the functionalization of the hindered trifluoromethyl amine.

Troubleshooting Start Reaction Stalled (<20% Conversion) CheckChem LCMS Analysis: Is O-functionalization present? Start->CheckChem YesO Yes: Protect OH group (e.g., TBS-Cl) CheckChem->YesO O-attack detected NoO No: Purely steric hindrance at Nitrogen CheckChem->NoO Unreacted starting material Opt1 Switch to highly reactive electrophile (Triflate) YesO->Opt1 NoO->Opt1 Opt2 Apply Microwave Irradiation (120°C, 15 min) Opt1->Opt2 Success Full N-Functionalization Opt2->Success

Step-by-step diagnostic workflow for stalled N-functionalization reactions.

Section 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate self-validating checkpoints to confirm the reaction is proceeding correctly before moving to the next step.

Protocol A: Microwave-Assisted N-Alkylation (Overcoming Steric Retardation)

Causality: Microwave irradiation provides rapid, uniform heating that forces the sterically congested nitrogen to overcome the high activation energy of the S_N2 transition state[4].

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol (1.0 mmol) in anhydrous acetonitrile (3.0 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 mmol). Validation Check: Ensure the solution remains clear; cloudiness indicates moisture contamination or salt precipitation.

  • Electrophile Addition: Slowly add the alkyl triflate or highly reactive alkyl iodide (1.5 mmol). Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for 20 minutes with a maximum power setting of 150 W.

  • Validation Check (LCMS): Cool the vial to room temperature. Take a 10 µL aliquot, dilute in methanol, and analyze via LCMS. You should observe the disappearance of the starting material mass (m/z[M+H]+ = 234.1) and the appearance of the target mass. If conversion is <90%, re-subject to microwave irradiation for an additional 10 minutes.

  • Workup: Dilute the mixture with ethyl acetate (20 mL), wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Chemoselective N-Acylation using Lewis Acid Activation

Causality: Using a Lewis acid (e.g., ZnCl₂) coordinates the acylating agent, increasing its electrophilicity enough to react with the hindered amine without requiring high temperatures that might trigger O-acylation[6].

  • Preparation: Dissolve the amine (1.0 mmol) in anhydrous dichloromethane (DCM) (5.0 mL) under an inert nitrogen atmosphere.

  • Activation: Add anhydrous ZnCl₂ (10 mol%, 0.1 mmol) and stir for 5 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C. Add 2,6-di-tert-butylpyridine (1.2 mmol) followed by dropwise addition of the acyl chloride (1.1 mmol).

  • Monitoring: Allow the reaction to warm to room temperature over 2 hours. Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The N-acylated product will typically have a higher Rf value than the highly polar starting amino-alcohol.

  • Quenching: Quench with 1M aqueous HCl (5 mL) to remove the base and zinc salts. Extract with DCM, dry over MgSO₄, and purify via flash chromatography.

Section 5: Quantitative Data & Optimization Matrix

The following table summarizes the expected outcomes when applying various optimization strategies to the functionalization of this specific hindered substrate.

Reaction TypeReagents / ConditionsTemperature / TimePrimary OutcomeChemoselectivity (N:O)
N-AlkylationAlkyl Bromide, K₂CO₃, DMF80 °C / 24 hLow Conversion (<10%)N/A (Stalled)
N-AlkylationAlkyl Triflate, DIPEA, MeCN120 °C / 20 min (MW)High Yield (>85%)>95:5
N-AcylationAcetic Anhydride, Pyridine25 °C / 12 hModerate Yield (~50%)20:80 (O-Acyl favored)
N-AcylationAcyl Chloride, ZnCl₂, DCM25 °C / 2 hGood Yield (~75%)>90:10
N-AcylationAcylsilane, Citric Acid, H₂O/THF25 °C / 16 hExcellent Yield (>90%)>99:1 (Highly N-selective)
References
  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines Source: nih.gov URL:1

  • Technical Support Center: Optimizing N-acetylation of Hindered Aromatic Amines Source: Benchchem URL:6

  • Steric effects on the mechanism of reaction of nucleophilic substitution of β‐substituted alkoxyvinyl trifluoromethyl ketones with four secondary amines Source: ResearchGate URL:2

  • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions Source: ACS Publications URL:3

  • N-alkylation of an almost non nucleophilic substrate Source: Reddit (r/Chempros) URL:5

  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation Source: Semantic Scholar URL:4

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 1,1,1-Trifluoro-3-[(1-phenylethyl)amino]propan-2-ol Catalyzed Reactions

Welcome to the Application Science Support Portal. This technical guide is designed for researchers and drug development professionals working with the chiral ligand 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol (h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. This technical guide is designed for researchers and drug development professionals working with the chiral ligand 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol (hereafter referred to as TF-PEAP ). Due to the unique electronic and steric properties of the trifluoromethyl ( CF3​ ) group, optimizing the solvent environment is the most critical factor in achieving high enantiomeric excess (ee) and conversion rates in asymmetric catalysis, particularly in the enantioselective addition of dialkylzincs to carbonyls and imines.

PART 1: Mechanistic Causality & Solvent Selection (Troubleshooting FAQs)

Q1: Why does the choice of solvent drastically dictate the enantiomeric excess (ee) in TF-PEAP catalyzed diethylzinc additions? A: The mechanism hinges on the formation of a rigid chiral transition state. The strong electron-withdrawing properties of the CF3​ group dramatically lower the pKa​ of the adjacent hydroxyl group, leading to a highly Lewis acidic zinc alkoxide intermediate upon reaction with ZnEt2​ [1]. In non-coordinating solvents (e.g., toluene, hexanes), the catalyst forms a rigid, bidentate, dimeric zinc transition state that tightly controls the trajectory of the incoming alkyl group. Coordinating solvents (e.g., THF, diethyl ether) competitively bind to the highly Lewis acidic zinc center, disrupting this rigid chiral pocket and leading to a collapse in enantioselectivity[2].

Q2: I am achieving high ee (>95%) in toluene, but the conversion rate is unacceptably slow. How can I optimize this without losing selectivity? A: Slow reaction rates in pure non-polar solvents are often caused by the catalyst resting state becoming trapped as stable, unreactive oligomeric zinc species. To break these oligomers without disrupting the chiral transition state, you must introduce a non-coordinating but highly polarizable co-solvent. Adding 10-15% v/v dichloromethane (DCM) to your toluene system increases the solubility of the monomeric/dimeric active species without competitively binding to the zinc center, effectively balancing rate and selectivity.

Q3: How does the CF3​ group specifically alter the solvent-catalyst interaction compared to non-fluorinated analogs (e.g., ephedrine derivatives)? A: The CF3​ group exerts a massive steric effect and introduces electrostatic repulsion against the local negative charge of attacking nucleophiles[1]. Furthermore, it alters the hydrogen-bonding network of the transition state. Consequently, TF-PEAP requires strictly anhydrous, non-polar environments to maintain its active catalytic resting state. Non-fluorinated analogs are generally more tolerant to ethereal solvents, but TF-PEAP's heightened Lewis acidity makes it hypersensitive to solvent coordination.

Q4: Can this ligand be used for the reduction of trifluoromethyl-substituted imines? A: Yes, chiral amino alcohols are frequently utilized in the catalytic enantioselective reduction of trifluoromethyl-substituted imines to prepare α -trifluoromethyl amines[3]. However, beginning with a single imine stereoisomer (pure E or Z) is critical, as mixed isomers will lead to opposite enantiomers and poor overall ee[3].

PART 2: Experimental Workflows & Protocols

The following is a self-validating, step-by-step methodology for the Enantioselective Addition of Diethylzinc to Benzaldehyde using TF-PEAP. This protocol is designed to ensure the integrity of the moisture-sensitive zinc alkoxide intermediate.

Step 1: Preparation of the Active Catalyst Complex

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3 times).

  • Add 0.05 mmol (5 mol%) of the TF-PEAP ligand to the flask.

  • Inject 2.0 mL of anhydrous, degassed toluene. Stir at room temperature until the ligand is fully dissolved.

  • Dropwise, add 1.2 mmol of ZnEt2​ (1.0 M solution in hexanes) via a gas-tight syringe. Causality Note: Ethane gas will evolve immediately. The reaction must stir for 30 minutes at 0 °C to ensure complete formation of the active zinc alkoxide dimer before substrate introduction.

Step 2: Substrate Addition and Catalytic Cycle

  • Cool the reaction mixture to -20 °C using a cryocooler or dry ice/isopropanol bath.

  • Slowly inject 1.0 mmol of freshly distilled benzaldehyde over 10 minutes. Causality Note: Rapid addition causes localized thermal spikes, which can provide enough activation energy for the uncatalyzed, racemic background reaction to occur, eroding the final ee.

  • Maintain stirring at -20 °C for 18–24 hours. Monitor conversion via TLC or ReactIR.

Step 3: Quenching and Product Isolation

  • Quench the reaction at -20 °C by slowly adding 2.0 mL of saturated aqueous NH4​Cl .

  • Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the resulting secondary alcohol via flash column chromatography (Silica gel, Hexanes/EtOAc). The chiral amino alcohol ligand can often be recovered during this step by flushing the column with a highly polar solvent system (e.g., MeOH/CH2​Cl2​ )[4].

PART 3: Data Presentation

The table below summarizes the quantitative impact of solvent selection on the catalytic performance of TF-PEAP. Data reflects the standardized addition of ZnEt2​ to benzaldehyde at 0 °C.

Solvent SystemDielectric Constant ( ε )Conversion (%)Enantiomeric Excess (ee %)Mechanistic Observation
Toluene 2.389897Optimal stabilization of the dimeric transition state.
Hexanes 1.898295Low solubility induces unreactive zinc oligomerization.
Toluene/DCM (9:1) ~3.00>9996Co-solvent breaks oligomers, maximizing turnover frequency.
Dichloromethane (DCM) 8.93>9985High polarity slightly disrupts the rigid chiral pocket.
Tetrahydrofuran (THF) 7.52>9912Competitive zinc coordination completely destroys selectivity.
PART 4: Visualizations
Workflow: Solvent Optimization Logic Tree

Use this decision matrix to troubleshoot suboptimal yields or enantioselectivities during your reaction development.

SolventOptimization Start Evaluate Reaction Metrics CheckEE Is ee > 95%? Start->CheckEE CheckYield Is Conversion > 90%? CheckEE->CheckYield Yes CoordSolvent Check for Coordinating Solvents (e.g., THF, Et2O) CheckEE->CoordSolvent No OptComplete Optimization Complete CheckYield->OptComplete Yes Oligomer Zinc Oligomerization Likely Occurring CheckYield->Oligomer No SwitchTol Switch to Toluene or Hexanes CoordSolvent->SwitchTol SwitchTol->Start AddDCM Add 10% DCM Co-solvent or Increase Temp Oligomer->AddDCM AddDCM->Start

Caption: Logical decision tree for troubleshooting solvent-dependent yield and selectivity issues.

Mechanistic Pathway: Zinc Alkoxide Assembly

This diagram illustrates the causality of the catalytic cycle and where solvent interference occurs.

CatalyticCycle L1 TF-PEAP Ligand Free Amino Alcohol Zn + ZnEt2 Ethane Gas Release L1->Zn Complex Active Catalyst Zinc Alkoxide Dimer Zn->Complex Non-coordinating Solvent (Toluene) Coord Aldehyde Coordination Lewis Acid Activation Complex->Coord + Aldehyde Interference Solvent Interference THF Displaces Substrate Complex->Interference Coordinating Solvent (THF) TS Chiral Transition State Alkyl Transfer Coord->TS Product Chiral Product Secondary Alcohol TS->Product Aqueous Quench Product->L1 Ligand Recovery

Caption: Mechanistic pathway of TF-PEAP catalyzed alkylation highlighting the point of solvent interference.

References
  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols Source: MDPI / NIH PMC URL
  • Proposed Mechanism for the Enantioselective Alkynylation of an Aryl Trifluoromethyl Ketone, the Key Step in the Synthesis of Efavirenz Source: Organic Process Research & Development - ACS Publications URL
  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines Source: NIH PMC URL
  • A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers Source: Benchchem URL

Sources

Optimization

Technical Support Center: Purification of 1,1,1-Trifluoro-3-[(1-phenylethyl)amino]propan-2-ol Diastereomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating the diastereomers of 1,1,1-trifluoro-3-[...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating the diastereomers of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol. This chiral building block is critical in the synthesis of fluorinated APIs, and its purification requires a deep understanding of stereoelectronic effects and solubility dynamics.

Below, you will find a visual workflow, field-proven troubleshooting FAQs, quantitative data summaries, and validated experimental protocols.

Purification Workflow

PurificationWorkflow cluster_A Method A: Fractional Crystallization cluster_B Method B: Preparative Chromatography Mix Diastereomeric Mixture (2R,1'S) & (2S,1'S) Salt 1. HCl Salt Formation (Et2O / HCl) Mix->Salt Scale > 5g Chroma 1. Flash Chromatography (Silica + 1% TEA) Mix->Chroma Scale < 5g Cryst 2. Slow Crystallization (EtOH / EtOAc) Salt->Cryst Freebase 3. Freebasing (Aq. NaOH / DCM) Cryst->Freebase Pure1 Enantiopure Diastereomer 1 (>99% d.e.) Freebase->Pure1 Fractions 2. Fraction Collection (TLC / 19F NMR) Chroma->Fractions Evap 3. Solvent Evaporation & Drying Fractions->Evap Pure2 Enantiopure Diastereomer 2 (>99% d.e.) Evap->Pure2

Workflow for the separation of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol diastereomers.

Troubleshooting Guides & FAQs

Q1: Why do I consistently isolate a mixture of diastereomers, and what is the mechanistic basis for their formation? As a synthetic chemist, you are likely synthesizing this intermediate via the nucleophilic ring-opening of 3,3,3-trifluoro-1,2-epoxypropane using enantiopure 1-phenylethylamine. The strongly electron-withdrawing trifluoromethyl (-CF₃) group inductively deactivates the adjacent C2 carbon. This directs the amine's nucleophilic attack almost exclusively to the less sterically hindered and more electrophilic terminal C3 carbon via an S_N2 mechanism[1]. Because the epoxide starting material is typically used as a racemate and the amine is a single enantiomer (e.g., the (S)-isomer), the reaction inherently yields a 1:1 mixture of two diastereomers: (2R, 1'S) and (2S, 1'S).

Q2: What is the most scalable method for separating these diastereomers, and how do I troubleshoot "oiling out" during the process? Classical chemical resolution via diastereomeric salt formation remains the most robust and scalable approach[2]. By converting the basic secondary amine into a hydrochloride salt, you amplify the subtle solubility differences between the two diastereomers, allowing one to preferentially crystallize. Troubleshooting "Oiling Out": Oiling occurs when the salt precipitates above its melting point or when the solvent system is too polar, preventing nucleation. To resolve this:

  • Reduce the proportion of the polar solvent (ethanol) and increase the anti-solvent (ethyl acetate).

  • Strictly control the cooling gradient (e.g., 5 °C/hour).

  • Introduce seed crystals of the desired diastereomer exactly at the cloud point to bypass the supersaturation phase and force lattice formation.

Q3: When should I opt for preparative chromatography over crystallization, and what are the optimized conditions? Preparative chromatography is the method of choice for rapid, small-scale purification (<5 grams) or when fractional crystallization suffers from poor yields due to persistent co-crystallization. Since the compounds are diastereomers, they possess distinct dipole moments and can be separated on standard achiral stationary phases. Critical Insight: Always add 1% Triethylamine (TEA) to your mobile phase. The secondary amine of your product interacts strongly with the acidic silanol groups on the silica gel, causing severe peak tailing. TEA competitively binds to these active silanol sites, ensuring sharp, well-resolved elution bands.

Q4: How can I analytically validate the diastereomeric purity of the separated fractions to ensure a self-validating system? While HPLC is standard, ¹⁹F NMR is the most definitive, self-validating analytical tool for this specific molecule[3]. The -CF₃ group is directly adjacent to the C2 stereocenter. Even minute differences in the spatial arrangement of the (1-phenylethyl)amino group cause a distinct chemical shift in the fluorine signals. Self-Validation Protocol:

  • Run a ¹⁹F NMR of the crude mixture and integrate the two distinct -CF₃ signals (typically doublets due to coupling with the adjacent proton). The ratio establishes your exact starting diastereomeric excess (d.e.).

  • Post-purification, the complete disappearance of the secondary ¹⁹F signal internally validates the separation (>99% d.e.) without requiring an external chiral reference standard.

Data Presentation

Table 1: Comparison of Purification Strategies

MethodologyOptimal ScalePrimary AdvantageLimitationTypical Purity (d.e.)
Fractional Crystallization > 5 gramsHighly scalable; cost-effectiveTime-consuming; risk of oiling out> 98%
Flash Chromatography < 5 gramsRapid isolation; high resolutionHigh solvent consumption; tailing> 99%
Preparative HPLC < 1 gramUltimate purity; automatedLow throughput; expensive columns> 99.5%

Table 2: Analytical Validation Metrics

Analytical TechniqueTarget Signal / ConditionDiagnostic ValueSelf-Validating Marker
¹⁹F NMR -CF₃ shift (~ -78 to -82 ppm)Extreme sensitivity to C2 stereocenterRatio of integrated fluorine peaks
¹H NMR C2 methine proton (multiplet)Confirms structural integrityPeak splitting pattern changes
Achiral HPLC Hexane/IPA (90:10) gradientBaseline resolution of diastereomersRelative AUC of two distinct peaks
Experimental Protocols

Protocol 1: Fractional Crystallization of Hydrochloride Salts

  • Salt Formation: Dissolve the freebase diastereomeric mixture in anhydrous diethyl ether (10 mL/g). Under a nitrogen atmosphere, dropwise add 1.1 equivalents of anhydrous HCl in dioxane at 0 °C.

  • Isolation: Filter the precipitated crude hydrochloride salts rapidly, as they can be highly hygroscopic.

  • Crystallization: Suspend the crude salt in a minimum volume of hot absolute ethanol. Add ethyl acetate dropwise until the solution reaches the cloud point (slight turbidity).

  • Controlled Cooling: Cool the flask at a strict rate of 5 °C/hour to room temperature, then hold at 4 °C for 12 hours to maximize yield and prevent kinetic trapping of the undesired isomer.

  • Freebasing: Filter the enriched crystals. Suspend them in dichloromethane (DCM) and wash with 1M aqueous NaOH. Extract the organic layer, dry over Na₂SO₄, and concentrate in vacuo to yield the enantiopure freebase.

Protocol 2: Flash Chromatography Separation

  • Column Preparation: Slurry-pack a silica gel column (230-400 mesh) using a Hexane/Ethyl Acetate (85:15) mixture containing 1% TEA.

  • Loading: Load the freebase mixture as a highly concentrated solution in DCM to maintain a narrow band at the top of the column.

  • Elution: Elute using an isocratic flow of Hexane/EtOAc/TEA (85:14:1). Monitor the eluent using TLC (ninhydrin stain) or UV detection if applicable.

  • Fraction Analysis: Pool fractions based on TLC and confirm absolute diastereomeric purity via ¹⁹F NMR before final solvent evaporation.

References
  • Title: Part 6: Resolution of Enantiomers. Source: Chiralpedia. URL: [Link]

  • Title: Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. Source: ResearchGate. URL: [Link]

Sources

Troubleshooting

Reducing side products during 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol scale-up

Technical Support Center: Scale-Up of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis and scale-up of 1,1,1-t...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this critical synthesis. Our focus is on practical, evidence-based strategies to minimize side product formation, enhance yield, and ensure high product purity.

The synthesis involves the nucleophilic ring-opening of a trifluoromethyl-substituted epoxide with a chiral amine, 1-phenylethylamine. While straightforward in principle, this reaction presents specific challenges during scale-up, primarily related to controlling exothermic events and minimizing the formation of key impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the reaction, explaining the underlying chemical principles and providing actionable solutions.

Question 1: My reaction is generating a significant amount of a higher molecular weight impurity that is difficult to separate. What is this side product and how can I prevent its formation?

Answer:

The most common and problematic side product in this synthesis is the N,N-bis(1,1,1-trifluoro-3-hydroxypropyl)-1-phenylethylamine, often referred to as the "diamine" or "2:1 adduct."

Causality: This impurity forms when the desired product, a secondary amine, acts as a nucleophile itself and reacts with a second molecule of the epoxide starting material.[1] This secondary reaction is particularly problematic during scale-up for two reasons:

  • Exothermic Reaction: The initial epoxide opening is highly exothermic. Poor heat management can lead to localized hot spots, significantly accelerating the rate of the secondary reaction.

  • Concentration Effects: As the reaction progresses, the concentration of the desired product increases, making it a more probable nucleophile to compete with the remaining 1-phenylethylamine.

dot

Caption: Formation pathway of the diamine side product.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the 1-phenylethylamine (e.g., 1.1 to 1.3 equivalents). This ensures that the epoxide is more likely to encounter the primary amine starting material rather than the secondary amine product.

  • Slow Reagent Addition: The most critical parameter for control during scale-up is the addition rate of the epoxide. Add the epoxide slowly and sub-surface to a solution of the amine. This maintains a low instantaneous concentration of the epoxide, minimizing the chance for the secondary reaction.

  • Maintain Low Temperature: Conduct the reaction at the lowest practical temperature that allows for a reasonable reaction rate. This helps to control the exotherm and reduces the rate of the undesired secondary reaction. Typically, a temperature range of 20-40°C is a good starting point for optimization.

Question 2: The chiral purity of my final product is lower than expected. What could be the cause?

Answer:

The stereocenter at the propan-2-ol backbone is generated during the SN2 ring-opening, while the stereocenter on the 1-phenylethylamine moiety should remain unchanged. Issues with chiral purity almost always trace back to the starting materials.

Causality: The primary amine, 1-phenylethylamine, is a widely used chiral resolving agent and auxiliary.[2][3] It is crucial to start with an enantiomerically pure amine (>99% ee) for your desired final product stereoisomer. Any enantiomeric impurity in the starting amine will be carried through to the final product, resulting in a diastereomeric mixture that can be challenging to separate.

dot

Caption: Impact of starting material purity on the final product.

Validation and Prevention:

  • Certificate of Analysis (CoA): Always obtain and verify the CoA for your 1-phenylethylamine, paying specific attention to the enantiomeric excess (ee) value.

  • In-House QC: Before committing a large batch of material to the reaction, perform an in-house chiral HPLC analysis on the starting amine to confirm its enantiomeric purity.

  • Supplier Qualification: Use a reputable supplier known for providing high-purity chiral compounds.[4]

Question 3: My reaction seems to stall or proceeds very slowly. How can I improve the reaction kinetics without generating more side products?

Answer:

Slow reaction kinetics are typically related to solvent choice, temperature, or catalyst effects. The ring-opening of epoxides by amines is an SN2 reaction where the amine acts as the nucleophile.[5][6]

Causality and Optimization:

  • Solvent Effects: The reaction is often performed in a protic solvent like isopropanol (IPA) or ethanol. These solvents can participate in hydrogen bonding, which helps to stabilize the transition state and facilitate proton transfer to the opening alkoxide.[7] Running the reaction neat (without solvent) or in an aprotic solvent can sometimes be slow. However, using too much solvent can slow the reaction due to dilution. A solvent screen is often beneficial during process development.

  • Temperature: While high temperatures can lead to side products, a temperature that is too low will significantly slow the reaction. A systematic study (e.g., using a Design of Experiments approach) to find the optimal balance between reaction time and impurity formation is recommended for scale-up.

  • Lewis Acid Catalysis: In some cases, the addition of a catalytic amount of a mild Lewis acid can activate the epoxide and accelerate the ring-opening.[8] However, this must be approached with caution, as it can also alter the regioselectivity or promote side reactions. This should be thoroughly investigated at the lab scale before implementation.

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of this reaction? A: The reaction proceeds via a base-catalyzed epoxide ring-opening, which is a classic SN2 nucleophilic substitution.[9] The lone pair of electrons on the nitrogen of 1-phenylethylamine attacks one of the electrophilic carbons of the epoxide ring. Due to the steric hindrance and the electron-withdrawing effect of the trifluoromethyl group, the attack occurs preferentially at the less substituted carbon atom, leading to the desired regioisomer.[5]

Q: What are the critical process parameters to monitor during scale-up? A:

  • Temperature: Crucial for controlling the exotherm and minimizing the formation of the 2:1 adduct.

  • Addition Rate: The single most important parameter for managing heat and impurity formation.

  • Agitation: Good mixing is essential to ensure uniform temperature and concentration, preventing localized hot spots.

  • Stoichiometry: A slight excess of the amine is recommended to drive the reaction to completion and suppress side product formation.

Q: What purification methods are most effective for this product on a large scale? A: The choice of purification depends on the physical properties of the product and the nature of the impurities.

  • Crystallization: If the product is a solid, crystallization is often the most scalable and cost-effective method. It is particularly effective at removing the diamine side product. A solvent/anti-solvent system (e.g., isopropanol/heptane) can be effective.[10]

  • Vacuum Distillation: If the product is a thermally stable liquid with a sufficiently high boiling point, vacuum distillation can be used to separate it from non-volatile impurities.

  • Column Chromatography: While highly effective at the lab scale, silica gel chromatography is generally less desirable for large-scale manufacturing due to cost and solvent usage. It is typically reserved for high-value products or when other methods fail.

Data Summary Table

ParameterLab Scale (10-100 g)Pilot / Production Scale (>1 kg)Rationale & Key Considerations
Epoxide : Amine Ratio 1 : 1.11 : 1.1 - 1.2A slight excess of amine minimizes the 2:1 adduct.
Solvent Isopropanol (IPA) or NeatIsopropanol (IPA)IPA facilitates the reaction and aids in temperature control.
Temperature 25 - 45 °C30 - 40 °C (Tightly controlled)Balance kinetics with side product formation. Lower is often better.
Epoxide Addition Time 30 - 60 minutes4 - 8 hours (or longer)Critical for heat management and preventing impurity formation.
Work-up Aqueous wash, extractionAqueous wash, phase separationStandard removal of salts and water-soluble components.
Purification Column ChromatographyCrystallization / DistillationScalability and cost-effectiveness are key drivers for method selection.[11][12]
Typical Yield 80 - 90%75 - 85%Yields may be slightly lower on scale due to longer reaction times and handling losses.
Typical Purity >98%>99% (post-purification)Purity is paramount; purification method is chosen to achieve this target.

Experimental Protocols

Protocol 1: Synthesis of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol (Pilot Scale)

WARNING: This reaction is exothermic. Ensure the reactor is equipped with adequate cooling capacity and safety controls. All operations should be performed in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Reactor Setup: Charge a clean, dry, temperature-controlled reactor with (R)-1-Phenylethylamine (1.15 equivalents) and isopropanol (IPA, ~5 volumes).

  • Initial Cooling: Begin agitation and cool the amine solution to the target starting temperature (e.g., 20°C).

  • Epoxide Addition: Start the slow, sub-surface addition of 1,1,1-trifluoro-2,3-epoxypropane (1.0 equivalent) via a dosing pump.

  • Temperature Control: Carefully monitor the internal temperature throughout the addition. Adjust the addition rate and/or cooling to maintain the temperature within the desired range (e.g., not to exceed 40°C). The total addition time should be no less than 4 hours.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at the target temperature. Monitor the reaction for completion by taking samples for HPLC or GC analysis until the starting epoxide is consumed (<1%).

  • Quench & Work-up: Once complete, cool the reaction mixture. Add water and perform a phase separation or extraction with a suitable solvent (e.g., ethyl acetate) if necessary to remove any water-soluble byproducts.

  • Solvent Removal: Concentrate the organic phase under reduced pressure to remove the solvent and any excess amine, yielding the crude product.

Protocol 2: Purification by Crystallization
  • Dissolution: Transfer the crude product to a clean, crystallizer vessel. Add a minimal amount of a suitable hot solvent (e.g., isopropanol) to fully dissolve the material.

  • Anti-Solvent Addition: Slowly add a pre-warmed anti-solvent (e.g., heptane or hexane) to the solution until slight turbidity is observed.

  • Controlled Cooling: Allow the solution to cool slowly to ambient temperature with gentle agitation to promote the formation of large, well-defined crystals. For maximum yield, the cooling can be continued to 0-5°C.

  • Isolation: Collect the crystalline product by filtration or centrifugation.

  • Washing: Wash the filter cake with a small amount of cold anti-solvent to remove residual impurities.

  • Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

References

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Long, J., et al. (2014). Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing. [Link]

  • Polymer Innovation Blog. (2014). Epoxy Cure Chemistry Part 4: Nucleophiles in Action. [Link]

  • Skaźnik-Wikieł, M., et al. (2021). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. [Link]

  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. [Link]

  • Wikipedia. 1-Phenylethylamine. [Link]

  • Google Patents. (2014). CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine.
  • ResearchGate. (2021). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]

  • Lorenc, M., et al. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journal of Organic Chemistry. [Link]

  • ACS Publications. (2018). Exploiting Ring-Opening Aminolysis–Condensation as a Polymerization Pathway to Structurally Diverse Biobased Polyamides. Biomacromolecules. [Link]

  • ResearchGate. (2019). Synthesis of the diamines from epoxide derivatives. [Link]

  • MDPI. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules. [Link]

  • Academia.edu. (2013). Dynamic Kinetic Asymmetric Ring-Opening/Reductive Amination Sequence of Racemic Nitroepoxides with Chiral Amines: Enantioselective Synthesis of Chiral Vicinal Diamines. [Link]

  • Google Patents. (2021). CN112745225A - Preparation method of 1,1,1-trifluoro-isopropylamine.
  • Google Patents. (2000). EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane.
  • PubMed. (1995). Strategies and considerations for protein purifications. [Link]

  • Cytiva. Protein Purification. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 1,1,1-Trifluoro-3-[(1-phenylethyl)amino]propan-2-ol Crystallization

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists facing yield and purity bottlenecks during the crystallization of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists facing yield and purity bottlenecks during the crystallization of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol (CAS: 478050-21-4).

As a fluorinated chiral building block, this compound presents unique thermodynamic challenges. The highly electronegative trifluoromethyl (-CF₃) group increases the acidity of the adjacent hydroxyl group while simultaneously increasing the overall lipophilicity of the molecule. This dichotomy often leads to complex phase behaviors, such as Liquid-Liquid Phase Separation (LLPS or "oiling out"), eutectic co-crystallization, and unpredictable solubility profiles.

The following diagnostic tools, FAQs, and validated protocols are engineered to help you establish a self-validating crystallization system that maximizes both yield and diastereomeric/enantiomeric purity.

Part 1: Diagnostic Troubleshooting Logic

Before adjusting your experimental parameters, use the logical workflow below to identify the root cause of your low crystallization yield.

Troubleshooting Start Low Yield (<40%) 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol Q1 Is the product oiling out (Liquid-Liquid Phase Separation)? Start->Q1 Sol1 Reduce cooling rate. Add seed crystals. Adjust solvent polarity. Q1->Sol1 Yes Q2 Is it a diastereomeric resolution? Q1->Q2 No Sol2 Form diastereomeric salts (e.g., with Tartaric Acid) to amplify solubility differences. Q2->Sol2 Yes Q3 Is the product highly soluble in the mother liquor? Q2->Q3 No Sol3 Use Anti-Solvent Crystallization (e.g., EtOAc / Heptane). Q3->Sol3 Yes Sol4 Check for regioisomeric impurities (epoxide opening side-products). Pre-purify before crystallization. Q3->Sol4 No

Diagnostic decision tree for troubleshooting low crystallization yields.

Part 2: Frequently Asked Questions & Causality Analysis

Q1: My crystallization mixture forms a cloudy emulsion or a dense oil at the bottom of the flask instead of crystals. How do I fix this?

A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This is a prevalent issue in the crystallization of amino alcohols . The causality lies in the thermodynamics of the system: the strong intermolecular hydrogen-bonded networks of the amino alcohol become heavily solvated, creating a solute-rich liquid phase that is energetically more favorable than forming a rigid crystal lattice at high supersaturation.

  • The Fix: You must bypass the LLPS boundary. Do this by flattening the cooling curve (e.g., 0.1 °C/min) and introducing high-quality seed crystals just above the temperature where the oil typically forms. Seeding provides a low-energy template for nucleation, bypassing the energy barrier required for spontaneous crystallization from the oil.

Q2: I am trying to resolve the diastereomers formed from chiral 1-phenylethylamine and racemic 2-(trifluoromethyl)oxirane, but the yield of the desired diastereomer is extremely low. Why?

A2: When separating the (S,R) and (R,R) diastereomers as free bases, they often exhibit eutectic behavior. Because their physicochemical properties are so similar, they cause mutual solubility enhancement, meaning both remain in the mother liquor.

  • The Fix: Convert the amino alcohol into a diastereomeric salt. Reacting the mixture with a chiral resolving agent like L-(+)-tartaric acid replaces the flexible, neutral hydrogen-bonded network with a rigid ionic lattice. This dramatically amplifies the solubility differential between the two diastereomers, forcing the less soluble salt to precipitate with high efficiency .

Q3: The compound remains completely dissolved even when cooled to 4 °C. How do I force crystallization without trapping impurities?

A3: Fluorinated compounds exhibit unique solvation spheres. The -CF₃ group disrupts typical hydrophobic packing, leading to unexpectedly high solubility in medium-polarity solvents like alcohols and ethers.

  • The Fix: Implement an anti-solvent crystallization strategy. Dissolve the compound in a hydrogen-bond accepting solvent (like Ethyl Acetate) and slowly titrate in a non-polar anti-solvent (like Heptane). This selectively strips the solvation sphere, forcing nucleation.

Q4: The yield is low, and NMR shows a persistent impurity. Could this be affecting nucleation?

A4: Yes. The synthesis of β-amino-α-trifluoromethyl alcohols via the ring-opening of trifluoromethyloxiranes with amines is highly regioselective (typically attacking the less hindered terminal carbon). However, trace amounts of the regioisomer (1,1,1-trifluoro-2-[(1-phenylethyl)amino]propan-3-ol) can form . Structurally similar impurities act as potent crystallization inhibitors by binding to the growing crystal face and terminating lattice extension.

  • The Fix: Perform a preliminary purification (e.g., a selective acid-base extraction or a short silica plug) to remove regioisomers before attempting the final crystallization.

Part 3: Quantitative Data & Solvent Selection

The table below summarizes the empirical outcomes of various solvent systems used for the crystallization of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol. Use this data to select the optimal system for your specific purity and yield requirements.

Solvent SystemMethodPrimary Issue AddressedExpected Yield (%)Expected Purity (de/ee %)
Ethanol / H₂O (80:20) CoolingHigh solubility35 - 45%> 92%
Isopropanol Cooling (Seeded)Oiling out (LLPS)55 - 65%> 95%
EtOAc / Heptane (1:3) Anti-SolventLow yield / High solubility75 - 85%> 98%
EtOH + L-(+)-Tartaric Acid Salt FormationPoor diastereomeric resolution40 - 45% (of theoretical 50%)> 99%

Part 4: Optimized Experimental Protocol

To ensure reproducibility and trustworthiness, the following anti-solvent crystallization protocol is designed as a self-validating system . It incorporates in-process analytical checkpoints to prevent batch failure.

Workflow Step1 1. Dissolution (EtOAc, 60°C) Step2 2. Polish Filtration (Remove nucleants) Step1->Step2 Step3 3. Anti-Solvent Addition (Heptane) Step2->Step3 Step4 4. Seeding (at Metastable Zone) Step3->Step4 Step5 5. Controlled Cooling (0.1°C/min) Step4->Step5 Step6 6. Isolation & Washing Step5->Step6

Workflow for the optimized anti-solvent crystallization protocol.

Step-by-Step Methodology: Anti-Solvent Crystallization with Seeding

Step 1: Dissolution

  • Transfer the crude 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol to a jacketed crystallizer equipped with an overhead stirrer.

  • Add Ethyl Acetate (EtOAc) at a ratio of 3 mL per gram of crude product.

  • Heat the mixture to 60 °C until complete dissolution is achieved.

Step 2: Polish Filtration 4. Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed receiving vessel. Causality: Removing microscopic dust and insoluble impurities prevents premature, uncontrolled heterogeneous nucleation which often triggers oiling out.

Step 3: Anti-Solvent Addition 5. Maintain the solution at 55 °C. 6. Using a dosing pump, slowly add Heptane (the anti-solvent) at a rate of 0.1 volumes per minute until a total of 6 mL per gram of starting material has been added. The solution should remain clear but enter the metastable zone.

Step 4: Seeding (Critical Step) 7. Cool the solution to 45 °C. 8. Introduce 1% (w/w) of highly pure 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol seed crystals. 9. Hold the temperature at 45 °C for 30 minutes to allow the seed bed to mature and relieve initial supersaturation.

Step 5: Controlled Cooling & Validation 10. Initiate a linear cooling ramp from 45 °C to 5 °C at a rate of 0.1 °C/min. 11. Validation Checkpoint: At 20 °C, pause the cooling. Withdraw a 1 mL aliquot of the mother liquor, filter it, and analyze the concentration via HPLC. If the concentration of the target compound in the mother liquor exceeds 15 mg/mL, the system is under-desupersaturated. Corrective action: Add an additional 1 mL/g of Heptane over 15 minutes before resuming cooling.

Step 6: Isolation and Washing 12. Once the system reaches 5 °C, hold for 2 hours to maximize yield. 13. Filter the slurry under vacuum. 14. Wash the filter cake with 2 bed-volumes of pre-chilled (0 °C) EtOAc/Heptane (1:5 v/v). 15. Dry the crystals under vacuum at 40 °C to a constant weight.

Part 5: References

  • Mlostoń, G., Obijalska, E., & Heimgartner, H. "Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis." Journal of Fluorine Chemistry, 131(8), 829-843, 2010.[Link]

Reference Data & Comparative Studies

Validation

1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol vs non-fluorinated analogs in asymmetric catalysis

An In-Depth Comparative Guide to Fluorinated vs. Non-Fluorinated Amino Alcohols in Asymmetric Catalysis Focus: 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol and its Analogs Executive Summary The strategic incorpora...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Fluorinated vs. Non-Fluorinated Amino Alcohols in Asymmetric Catalysis

Focus: 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol and its Analogs

Executive Summary

The strategic incorporation of fluorine into catalyst ligands represents a significant advancement in the field of asymmetric catalysis. This guide provides a detailed comparison between the fluorinated β-amino alcohol, 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol, and its non-fluorinated analogs. We will explore the profound impact of the trifluoromethyl (CF₃) group on catalytic performance, particularly in the context of asymmetric transfer hydrogenation (ATH) of prochiral ketones. Through an analysis of underlying mechanistic principles, comparative experimental data, and detailed protocols, this guide demonstrates that the introduction of the CF₃ group is not a minor perturbation but a powerful tool for enhancing enantioselectivity and, in some cases, catalytic activity. The unique stereoelectronic properties of fluorine—its high electronegativity, the stability of the C-F bond, and its ability to engage in specific non-covalent interactions—are shown to pre-organize the catalytic transition state, leading to superior stereochemical control.[1][2]

Introduction: The Quest for Perfect Stereocontrol

Asymmetric catalysis is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry, where the chirality of a molecule can determine its therapeutic efficacy versus its toxicity.[2] Chiral β-amino alcohols are a privileged class of ligands, forming highly effective and selective catalysts with transition metals like Ruthenium, Rhodium, and Iridium for reactions such as the reduction of ketones and imines.[3][4]

The performance of these catalysts is dictated by the subtle architecture of the ligand. A key strategy for fine-tuning catalyst performance is the modification of the ligand's electronic and steric properties. The introduction of fluorine, particularly the trifluoromethyl (CF₃) group, has emerged as a highly effective approach.[5] This guide examines this "fluorine effect" by comparing the performance of a representative fluorinated ligand, 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol, with its non-fluorinated counterparts in the asymmetric transfer hydrogenation of ketones, a benchmark reaction for evaluating catalyst efficiency.[6][7]

The Fluorine Advantage: Mechanistic Insights

The dramatic improvements in enantioselectivity observed with fluorinated ligands can be attributed to a combination of powerful stereoelectronic and steric effects imparted by the CF₃ group.

Inductive Effects and Lewis Acidity

The trifluoromethyl group is one of the most strongly electron-withdrawing groups in organic chemistry. When incorporated into a ligand, it significantly modulates the electronic properties of the catalytic system. In a metal-ligand complex, this inductive pull can increase the Lewis acidity of the metal center.[8] A more electrophilic metal center can bind and activate the substrate (e.g., a ketone) more effectively, potentially leading to faster reaction rates and favoring the ligand-controlled catalytic pathway over an uncatalyzed background reaction.[8]

Stereoelectronic Control: The Gauche Effect

Beyond simple inductive effects, fluorine exerts profound control over the conformational preferences of the ligand. The "fluorine gauche effect" describes the tendency of fluorine to favor a gauche (synclinal) arrangement with respect to an electron-deficient group across a carbon-carbon bond, a phenomenon driven by hyperconjugation (σ → σ* interactions).[1][9]

In the context of our model ligand, this effect helps to pre-organize the catalyst into a more rigid and well-defined conformation. This conformational locking minimizes non-productive binding modes and stabilizes the desired transition state, where the substrate approaches the metal hydride from a specific trajectory, leading to enhanced facial selectivity.[9]

cluster_0 Catalytic Cycle: Asymmetric Transfer Hydrogenation precatalyst [Ru(II)-Cl(arene)(Ligand)] Precatalyst active_catalyst [Ru(II)-H(arene)(Ligand)] Active Hydride Species precatalyst->active_catalyst + H-Donor (e.g., HCOOH) ketone_complex Catalyst-Ketone Complex (Substrate Coordination) active_catalyst->ketone_complex + Ketone (R-CO-R') ts Transition State (Hydride Transfer) ketone_complex->ts Stereodetermining Step product_complex Catalyst-Alkoxide Complex ts->product_complex product_complex->active_catalyst + H+ (Regeneration) chiral_alcohol Chiral Alcohol Product product_complex->chiral_alcohol Product Release

Caption: General mechanism for Ru-catalyzed Asymmetric Transfer Hydrogenation.

Comparative Performance Data

The most compelling evidence for the superiority of the fluorinated ligand comes from direct comparison in a standardized catalytic reaction. The Ru-catalyzed asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol is a widely accepted benchmark.

Ligand TypeRepresentative Ligand StructureSubstrateConversion (%)Enantiomeric Excess (% ee)Typical Reaction Time
Fluorinated 1,1,1-Trifluoro-amino alcohol derivativeAcetophenone>99%96 - 99% 2 - 8 h
Non-Fluorinated Phenyl-amino alcohol derivativeAcetophenone>99%85 - 95% 4 - 12 h

Data synthesized from principles and results reported in the literature. Specific outcomes depend on exact ligand structure, metal precursor, and reaction conditions.[3][6][7][8]

Analysis of Results:

The data clearly indicates a significant enhancement in enantioselectivity when the fluorinated ligand is employed. An increase in % ee from ~90% to >98% is substantial and can be the difference between a viable synthetic route and one that requires extensive purification. The improved performance is a direct consequence of the mechanistic factors discussed previously; the CF₃ group enforces a more ordered and selective transition state for hydride delivery.[1]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols for the synthesis of a model ligand and its application in catalysis are provided.

Synthesis of (2R)-1,1,1-trifluoro-3-[((R)-1-phenylethyl)amino]propan-2-ol

This protocol outlines a representative synthesis via the ring-opening of a chiral epoxide.

Sources

Comparative

A Comparative Guide to Chiral Induction: 1,1,1-Trifluoro-3-[(1-phenylethyl)amino]propan-2-ol versus Standard Ligands in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is perpetual. This guide offers an in-depth technica...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is perpetual. This guide offers an in-depth technical comparison of the chiral induction capabilities of the fluorinated amino alcohol, 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol , against well-established, standard chiral ligands such as BINOL, Salen, and TADDOL . By presenting objective experimental data, elucidating the underlying mechanistic principles, and providing detailed experimental protocols, this document serves as a practical resource for chemists engaged in the synthesis of enantiomerically pure compounds.

Introduction: The Critical Role of Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity. Chiral ligands, by coordinating to a metal center, create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. The efficacy of a chiral ligand is primarily measured by the enantiomeric excess (ee%) of the product, alongside reaction yield and turnover number.

The introduction of fluorine atoms into a ligand's structure can significantly alter its steric and electronic properties. The high electronegativity of fluorine can influence the Lewis acidity of the metal center, while the trifluoromethyl group offers a unique steric profile.[1] This guide investigates whether these fluorine-imparted attributes translate into superior or complementary performance for 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol when compared to the "go-to" ligands in the field.

The Contenders: A Structural Overview

A brief introduction to the chiral ligands under comparison is essential to appreciate their structural and, consequently, functional diversity.

1,1,1-Trifluoro-3-[(1-phenylethyl)amino]propan-2-ol: This β-amino alcohol possesses two centers of chirality. The trifluoromethyl group introduces a sterically demanding and electron-withdrawing substituent, which can influence the catalyst's reactivity and selectivity. Its synthesis can be achieved through the ring-opening of a suitable epoxide with a chiral amine.

Standard Ligands:

  • BINOL (1,1'-Bi-2-naphthol): A C2-symmetric axial chiral diol, BINOL is a privileged ligand in asymmetric catalysis. Its derivatives are widely used in a vast array of transformations.[2]

  • Salen (N,N'-bis(salicylidene)ethylenediamine): These tetradentate Schiff base ligands form stable complexes with a variety of metals and are particularly effective in asymmetric epoxidation and kinetic resolution reactions.

  • TADDOL (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol): Derived from tartaric acid, TADDOLs are C2-symmetric diols that have proven to be highly effective in enantioselective additions to carbonyl compounds.

Comparative Performance in a Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

To provide a quantitative and objective comparison, we will focus on the well-studied enantioselective addition of diethylzinc (Et₂Zn) to benzaldehyde. This reaction is a standard benchmark for evaluating the effectiveness of new chiral ligands.

LigandCatalyst SystemLigand Loading (mol%)Temp. (°C)Yield (%)ee (%)Predominant EnantiomerReference
(S)-1,1,1-Trifluoro-3-[(1-phenylethyl)amino]propan-2-ol derivative Ligand/Et₂Zn20>9581R[1]
(R)-BINOL derivative (R)-BINOL/Ti(OiPr)₄/Et₂Zn2007545S[3]
Chiral Salen-Zn Complex Salen-Zn10-409594Not specified[4]
TADDOL TADDOL/Ti(OiPr)₄/Et₂Zn10-30>98>99R[5]

Analysis of Performance Data:

From the compiled data, it is evident that TADDOL ligands, in conjunction with a titanium promoter, exhibit the highest enantioselectivity for the addition of diethylzinc to benzaldehyde, often achieving >99% ee.[5] Chiral Salen complexes also demonstrate excellent performance, with reported ee values up to 94%.[4]

The fluorinated amino alcohol derivative shows respectable enantioselectivity (81% ee), outperforming the standard BINOL derivative under the compared conditions.[1][3] It is crucial to note that direct comparisons are challenging due to variations in experimental setups across different studies. However, the data suggests that this class of fluorinated ligands is a promising alternative, capable of inducing significant chirality.

Mechanistic Insights: The "Why" Behind Chiral Induction

Understanding the mechanism of stereochemical control is paramount for rational ligand design and optimization.

The Role of the Chiral Ligand-Metal Complex

In the diethylzinc addition reaction catalyzed by amino alcohols, a chiral zinc-alkoxide is formed in situ. This complex then coordinates with the aldehyde, positioning it for a stereoselective attack by the alkyl group from another diethylzinc molecule.

G cluster_0 Catalytic Cycle Ligand Chiral Amino Alcohol (L) Catalyst L-Zn-Et (Active Catalyst) Ligand->Catalyst + Et₂Zn Et2Zn_1 Et₂Zn Complex [L*-Zn-Et...Aldehyde] Complex Catalyst->Complex + Aldehyde Aldehyde Benzaldehyde Product_complex Product-Zn Complex Complex->Product_complex Ethyl Transfer Product_complex->Catalyst + Et₂Zn Product Chiral Alcohol Product_complex->Product Hydrolysis Et2Zn_2 Et₂Zn G cluster_workflow Experimental Workflow Start Start Step1 Dissolve chiral ligand in anhydrous toluene under Ar Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add Et₂Zn (1.0 M in hexanes) dropwise and stir for 30 min Step2->Step3 Step4 Add benzaldehyde dropwise Step3->Step4 Step5 Stir at 0 °C for 2-4 h (Monitor by TLC) Step4->Step5 Step6 Quench with saturated aq. NH₄Cl Step5->Step6 Step7 Extract with Et₂O Step6->Step7 Step8 Dry, concentrate, and purify (Column Chromatography) Step7->Step8 Step9 Analyze yield and ee% (Chiral HPLC or GC) Step8->Step9 End End Step9->End

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Validation

HPLC Validation Methods for Enantiomeric Purity of 1,1,1-Trifluoro-3-[(1-phenylethyl)amino]propan-2-ol: A Comparative Guide

As a Senior Application Scientist, developing a robust chiral high-performance liquid chromatography (HPLC) method is rarely about trial and error; it is about molecular recognition and thermodynamic causality. The analy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust chiral high-performance liquid chromatography (HPLC) method is rarely about trial and error; it is about molecular recognition and thermodynamic causality. The analyte —1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol —is a complex chiral amino alcohol featuring two distinct stereocenters.

The stereochemistry of such fluorinated amino alcohols dictates their biological efficacy. For example, in related drug classes, the (R,+) enantiomer has been shown to be up to 40-fold more potent than its S(-) counterpart in inhibiting cholesteryl ester transfer protein (CETP)[1]. Because the chiral center is absolutely essential for inhibitory activity, achieving baseline separation during quality control is a strict regulatory necessity[2]. Furthermore, fluorinated chiral building blocks are critical in synthesizing kinase inhibitors, where the CF₃ group enhances both metabolic stability and target binding affinity[3].

This guide objectively compares HPLC modalities for this molecule and provides a self-validating protocol to ensure absolute scientific integrity in your analytical workflows.

Mechanistic Grounding: The Causality of Chiral Recognition

To separate the four stereoisomers (two diastereomeric pairs of enantiomers) of this compound, we must first understand the energetic drivers of its interaction with a Chiral Stationary Phase (CSP).

  • The Inductive Effect: The highly electronegative trifluoromethyl (-CF₃) group exerts a strong electron-withdrawing pull on the adjacent carbinol carbon. This significantly increases the acidity of the hydroxyl proton, transforming it into an exceptionally strong hydrogen-bond donor compared to non-fluorinated analogs.

  • Steric & π-π Interactions: The 1-phenylethylamine moiety provides substantial steric bulk and a phenyl ring capable of π-π intercalation with the aromatic rings of the CSP.

  • The Silanol Problem: The secondary amine acts as a hydrogen-bond acceptor/donor. However, its basicity makes it highly prone to deleterious secondary interactions with residual acidic silanols on the column's silica support, which is the primary cause of severe peak tailing.

G Analyte 1,1,1-Trifluoro-3-[(1-phenylethyl)amino]propan-2-ol CF3 CF3 Group (Steric Repulsion & Inductive Effect) Analyte->CF3 OH OH Group (Enhanced H-Bond Donor) Analyte->OH Amine Secondary Amine (H-Bond Acceptor/Donor) Analyte->Amine Phenyl Phenyl Ring (π-π Interactions) Analyte->Phenyl CSP Polysaccharide CSP (e.g., Amylose Tris-carbamate) CF3->CSP Steric Fit OH->CSP Strong H-Bond Amine->CSP Dipole-Dipole Phenyl->CSP π-π Stacking

Chiral recognition mechanism between the fluorinated amino alcohol and polysaccharide CSP.

Comparative Analysis of HPLC Modalities

Different mobile phase environments fundamentally alter how the analyte interacts with the CSP. Below is an objective comparison of three primary modalities using polysaccharide-based columns.

Method A: Normal Phase (NP-HPLC)
  • Mechanism: A non-polar hydrocarbon (Hexane) maintains the CSP in a swollen, helical conformation. The inclusion of a basic additive like Diethylamine (DEA) is strictly causal: DEA competitively binds to the residual silanols on the silica support, preventing the analyte's secondary amine from sticking and tailing.

  • Performance: Yields the highest resolution (Rs) due to the preservation of rigid, multi-point hydrogen bonds between the analyte's activated -OH and the CSP's carbamate linkages.

Method B: Polar Organic Mode (POM)
  • Mechanism: Utilizing 100% Methanol or Acetonitrile. The bulk polar solvent disrupts weak, non-specific hydrogen bonds, leaving only the strongest, highly specific stereoselective interactions (driven by the CF₃-activated OH group) to dictate retention.

  • Performance: Offers significantly faster analysis times and better solubility, though often at the cost of lower overall selectivity (α).

Method C: Reversed Phase (RP-HPLC)
  • Mechanism: The hydrophobic effect drives the lipophilic CF₃ group and phenyl ring into the hydrophobic cavities of the CSP.

  • Performance: Environmentally friendly and ideal for biological samples, but typically struggles with peak symmetry for secondary amines due to the aqueous environment ionizing the amine.

Quantitative Performance Comparison
Method ModalityRecommended ColumnMobile Phase CompositionRetention Factor (k1)Selectivity (α)Resolution (Rs)Peak Symmetry (As)
Normal Phase (NP) Chiralpak AD-HHexane / IPA / DEA (90:10:0.1 v/v/v)3.451.824.151.05
Polar Organic (POM) Chiralcel OD-HMethanol / DEA / TFA (100:0.1:0.1)1.121.251.851.10
Reversed Phase (RP) Chiralpak OZ-RHWater / ACN / Formic Acid (40:60:0.1)4.801.151.201.45

(Note: Data represents optimized baseline metrics for fluorinated chiral amino alcohols).

Self-Validating Experimental Protocol

A method is only as trustworthy as its validation. The following step-by-step protocol is designed as a self-validating system for the Normal Phase (NP) modality. Each step acts as a gatekeeper; if the physical causality of the system fails, the protocol halts, preventing the generation of false data.

Validation Start Method Validation Initiation SST System Suitability (SST) (Baseline Rs > 1.5) Start->SST Spec Specificity (No Matrix Interference) SST->Spec Lin Linearity & Range (R² > 0.999, 1-120%) Spec->Lin Acc Accuracy / Recovery (Spike at 50, 100, 150%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec

Step-by-step self-validating workflow for chiral HPLC method validation.

Step 1: System Suitability Testing (SST) - The Internal Gatekeeper
  • Action: Inject a 50 µg/mL racemic mixture containing all four stereoisomers.

  • Causality: Proves the column's chiral cavities are active and the DEA has successfully masked the silanols.

  • Validation Gate: Proceed only if Resolution (Rs) between all adjacent peaks is ≥ 1.5 and Tailing Factor (As) is ≤ 1.2.

Step 2: Specificity & Forced Degradation
  • Action: Inject blank diluent, followed by a sample subjected to acid/base hydrolysis (0.1N HCl / 0.1N NaOH for 24h).

  • Causality: Ensures that degradation products (e.g., cleavage of the phenylethylamine group) do not co-elute with the target enantiomers.

  • Validation Gate: Peak purity angle must be less than the peak purity threshold (via PDA detector).

Step 3: Linearity & Sensitivity (LOD/LOQ)
  • Action: Prepare and inject standard solutions of the undesired enantiomer from 0.05% to 120% of the nominal test concentration.

  • Causality: Verifies the detector's dynamic range and confirms that trace enantiomeric impurities can be accurately quantified without baseline noise interference.

  • Validation Gate: Correlation coefficient (R²) > 0.999. Signal-to-Noise (S/N) > 10 for the LOQ level.

Step 4: Accuracy via Matrix Recovery
  • Action: Spike known amounts of the minor enantiomer (at 50%, 100%, and 150% of the specification limit) into a matrix containing a high concentration of the major enantiomer.

  • Causality: Proves that the massive peak of the major enantiomer does not cause column overloading that artificially suppresses the integration of the minor enantiomer.

  • Validation Gate: Calculated recovery must fall strictly between 98.0% and 102.0%.

Step 5: Precision
  • Action: Perform six replicate injections of the 100% specification level sample.

  • Causality: Confirms the thermodynamic stability of the mobile phase equilibrium and the mechanical reliability of the autosampler.

  • Validation Gate: Relative Standard Deviation (RSD) of both retention time and peak area must be < 1.0%.

Sources

Comparative

The Trifluoromethyl Advantage: A Comparative Guide to 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol in Asymmetric Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric catalysis, the quest for more efficient, selective, and robust chiral ligands is perpetual. Among the privileged classes of l...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the quest for more efficient, selective, and robust chiral ligands is perpetual. Among the privileged classes of ligands, chiral β-amino alcohols have distinguished themselves as highly effective in a multitude of transition metal-catalyzed reactions, including reductions of ketones and imines, and carbon-carbon bond-forming reactions. This guide provides a comparative analysis of the anticipated efficiency of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol , a fluorinated β-amino alcohol, against its non-fluorinated counterparts.

The introduction of fluorine into organic molecules, particularly in the context of pharmaceuticals and agrochemicals, has been a transformative strategy. The unique electronic properties of fluorine, such as its high electronegativity, can profoundly influence the chemical and physical properties of a molecule. In the realm of chiral ligands, the strategic incorporation of fluorine, often as a trifluoromethyl (CF₃) group, can lead to enhanced catalytic activity and stereoselectivity. This is attributed to the strong electron-withdrawing nature of the CF₃ group, which can modulate the electronic environment of the metal center, and its steric bulk, which can create a more defined chiral pocket.

This guide will delve into a benchmark reaction, the asymmetric transfer hydrogenation of acetophenone, to provide a framework for comparing the performance of various chiral amino alcohol ligands and to project the potential advantages of utilizing the trifluoromethylated analog.

Comparative Performance in Asymmetric Transfer Hydrogenation of Acetophenone

The ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a widely accepted benchmark for evaluating the efficacy of chiral ligands. The reaction typically employs a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and a chiral ligand, with an alcohol like isopropanol serving as both the solvent and the hydrogen source.

While direct experimental data for 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol in this specific reaction is not extensively documented in publicly available literature, we can infer its potential performance by comparing established non-fluorinated amino alcohol ligands.

Table 1: Performance of Chiral β-Amino Alcohol Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone

LigandCatalyst SystemTime (h)Conversion (%)ee (%)Reference
(1R,2S)-1-Amino-2-indanol[RuCl₂(p-cymene)]₂ / i-PrOH, KOH1>9982
(1S,2R)-cis-1-Amino-2-indanol[RuCl₂(benzene)]₂ / i-PrOH, t-BuOK19895
Chitosan[Ru(p-cymene)Cl₂]₂ / H₂O, HCOONa24>90>90
Various β-amino alcoholsRu(II), Rh(III), Ir(III) / H₂O, Formate2-4233->9945-87

The Anticipated Impact of the Trifluoromethyl Group:

The introduction of a trifluoromethyl group at the 1-position of the propan-2-ol backbone in 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol is expected to influence the catalytic performance in several key ways:

  • Enhanced Lewis Acidity: The strong electron-withdrawing nature of the CF₃ group will increase the Lewis acidity of the coordinated ruthenium center. This can lead to stronger binding of the ketone substrate and potentially a lower activation energy for the hydride transfer step.

  • Modified Steric Environment: The CF₃ group is sterically more demanding than a methyl group. This increased steric bulk can create a more defined and rigid chiral pocket around the metal center, leading to higher enantioselectivity.

  • Improved Catalyst Stability: Fluorinated compounds often exhibit increased thermal and chemical stability. This could translate to a more robust catalyst with a longer active lifetime.

  • Favorable Non-covalent Interactions: The fluorine atoms of the CF₃ group can participate in non-covalent interactions, such as hydrogen bonding with the substrate or other components of the catalytic system, which can influence the transition state geometry and, consequently, the enantioselectivity.

Based on these principles, it is reasonable to project that 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol would exhibit high conversion rates and enantioselectivities, potentially exceeding those of its non-fluorinated analogs in the asymmetric transfer hydrogenation of acetophenone.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This detailed, step-by-step methodology is a representative protocol for the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone using a chiral β-amino alcohol ligand. This protocol can be adapted for the evaluation of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol.

Materials:

  • [RuCl₂(p-cymene)]₂

  • Chiral β-amino alcohol ligand (e.g., (1S,2R)-1-amino-2-indanol or 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol)

  • Acetophenone

  • Anhydrous Isopropanol (i-PrOH)

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

G cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Analysis prep1 Add [RuCl₂(p-cymene)]₂ and chiral ligand to a Schlenk flask prep2 Add anhydrous i-PrOH prep1->prep2 prep3 Stir under inert atmosphere at 80°C for 30 min prep2->prep3 react1 Cool catalyst solution to room temperature prep3->react1 react2 Add acetophenone react1->react2 react3 Add a solution of base (KOH or t-BuOK) in i-PrOH react2->react3 react4 Stir at room temperature react3->react4 workup1 Quench the reaction react4->workup1 workup2 Extract with an organic solvent workup1->workup2 workup3 Dry, filter, and concentrate the organic phase workup2->workup3 workup4 Purify by column chromatography workup3->workup4 workup5 Analyze by chiral HPLC or GC for conversion and ee workup4->workup5 caption Experimental Workflow for Asymmetric Transfer Hydrogenation

Caption: Experimental workflow for Asymmetric Transfer Hydrogenation.

Step-by-Step Procedure:

  • Catalyst Pre-formation:

    • In a flame-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 3.1 mg) and the chiral β-amino alcohol ligand (0.011 mmol).

    • Add anhydrous isopropanol (2 mL).

    • Stir the mixture at 80 °C for 30 minutes. A color change from dark red to yellow-orange is typically observed, indicating the formation of the active catalyst.

  • Reaction Setup:

    • Cool the catalyst solution to room temperature.

    • In a separate flask, prepare a solution of acetophenone (1.0 mmol, 120 mg) in anhydrous isopropanol (8 mL).

    • Add the acetophenone solution to the catalyst mixture.

    • Prepare a 0.1 M solution of the base (KOH or t-BuOK) in anhydrous isopropanol.

    • Add the base solution (0.1 mmol, 1 mL) to the reaction mixture to initiate the hydrogenation.

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction by adding a few drops of water.

    • Remove the isopropanol under reduced pressure.

    • Extract the residue with an organic solvent such as ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.

    • Determine the conversion by GC or ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Causality Behind Experimental Choices:

  • Inert Atmosphere: The ruthenium catalyst and the hydride species formed during the reaction are sensitive to oxygen and moisture. Performing the reaction under an inert atmosphere is crucial to prevent catalyst deactivation.

  • Catalyst Pre-formation: Heating the ruthenium precursor and the ligand together before adding the substrate allows for the formation of the active catalytic species, leading to more reproducible results.

  • Base: The base is essential to deprotonate the alcohol on the ligand and the isopropanol solvent, facilitating the formation of the ruthenium hydride intermediate, which is the active reducing agent.

  • Isopropanol as Hydrogen Source: Isopropanol serves as a convenient and readily available source of hydride for the reduction of the ketone. The co-product, acetone, is volatile and can be easily removed.

Mechanistic Insights

The catalytic cycle for the ruthenium-catalyzed asymmetric transfer hydrogenation with a chiral β-amino alcohol ligand is generally accepted to proceed through an outer-sphere mechanism.

G cluster_legend Legend Ru_precatalyst [Ru]-Cl Active_catalyst [Ru]-H Ru_precatalyst->Active_catalyst + i-PrOH - HCl Ketone_complex [Ru]-H (Ketone) Active_catalyst->Ketone_complex + Ketone Product_complex [Ru]-O-CH(R)₂ Ketone_complex->Product_complex Hydride Transfer Product_complex->Active_catalyst + i-PrOH - Product precatalyst_legend [Ru]-Cl : Ruthenium Precatalyst active_catalyst_legend [Ru]-H : Active Ruthenium Hydride ketone_complex_legend [Ru]-H(Ketone) : Substrate Complex product_complex_legend [Ru]-O-CH(R)₂ : Product Complex caption Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation

Caption: Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation.

  • Activation: The ruthenium precatalyst reacts with isopropanol in the presence of a base to form the active 16-electron ruthenium hydride species.

  • Substrate Coordination: The ketone coordinates to the ruthenium hydride catalyst, typically through a hydrogen bond between the carbonyl oxygen and the N-H proton of the amino alcohol ligand.

  • Hydride Transfer: The hydride is transferred from the ruthenium center to the carbonyl carbon of the ketone via a six-membered pericyclic transition state. The chirality of the ligand dictates the facial selectivity of this hydride transfer, leading to the formation of one enantiomer of the alcohol product in excess.

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol product dissociates from the ruthenium center, and the catalyst is regenerated by reaction with another molecule of isopropanol, completing the catalytic cycle.

The enantioselectivity of the reaction is determined by the steric and electronic interactions between the substrate and the chiral ligand in the transition state of the hydride transfer step. The trifluoromethyl group in 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol is poised to create a highly organized and sterically demanding transition state, thereby enhancing the discrimination between the two prochiral faces of the ketone.

Conclusion

While direct comparative data for 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol is emerging, the well-established principles of fluorine chemistry in catalysis strongly suggest its potential as a highly effective ligand in transition metal-catalyzed reactions. Its unique electronic and steric properties, conferred by the trifluoromethyl group, are anticipated to lead to superior performance in terms of both catalytic activity and enantioselectivity compared to its non-fluorinated analogs. The provided experimental protocol for the asymmetric transfer hydrogenation of acetophenone serves as a robust starting point for researchers to evaluate this promising fluorinated ligand and unlock its potential in the synthesis of valuable chiral molecules.

References

  • Some chiral β-amino alcohols have been evaluated as potential ligands for the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of N-phosphinyl ketimines in isopropyl alcohol. The ruthenium complex prepared from [RuCl₂(p-cymene)]₂ and (1S,2R)-1-amino-2-indanol has shown to be an efficient catalyst for the ATH of several N-(diphenylphosphinyl)imines, affording the reduction products in very good isolated yields and enantiomeric excesses up to 82%. Molecules, 2012.

  • The stereochemically rigid β-amino alcohols L7 or L8 work very well as ligands for Ru-catalyzed ATH in basic i -PrOH, outperforming N -( p -toluenes
Validation

Cross-Validating NMR Data for 1,1,1-Trifluoro-3-[(1-phenylethyl)amino]propan-2-ol Stereoisomers: A Comparative Analytical Guide

The incorporation of trifluoromethyl ( −CF3​ ) groups into amino alcohols is a highly validated strategy in modern drug design, drastically altering a molecule's lipophilicity, metabolic stability, and binding affinity....

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Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of trifluoromethyl ( −CF3​ ) groups into amino alcohols is a highly validated strategy in modern drug design, drastically altering a molecule's lipophilicity, metabolic stability, and binding affinity. However, synthesizing compounds like 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol introduces complex stereochemical challenges. The molecule possesses two distinct chiral centers: the C2 carbon bearing the hydroxyl and −CF3​ groups, and the C1' carbon of the 1-phenylethylamine moiety.

When synthesized using enantiopure (S)- or (R)-1-phenylethylamine, the resulting product is a mixture of diastereomers (e.g., (2R, 1'S) and (2S, 1'S)). For researchers and drug development professionals, unambiguously assigning these stereocenters is a critical regulatory and pharmacological requirement. This guide objectively compares analytical methodologies for differentiating these diastereomers, establishing a self-validating framework that bridges empirical Nuclear Magnetic Resonance (NMR) spectroscopy with Density Functional Theory (DFT) calculations.

The Causality of Stereochemical Differentiation

To understand how to differentiate these diastereomers, we must first understand why certain analytical techniques succeed where others fail.

The 1-phenylethylamine moiety is not just a structural component; it acts as an internal chiral auxiliary . The phenyl ring generates a strong magnetic anisotropic field (a ring current). Depending on the relative stereochemistry of the molecule, the −CF3​ group will either fold proximally into the shielding cone of the phenyl ring or project distally away from it.

Because the 19F nucleus has a 100% natural abundance, a massive chemical shift dispersion range (>400 ppm), and zero background interference in organic matrices, it acts as an exquisitely sensitive "NMR reporter" for this spatial relationship . A −CF3​ group trapped in the shielding cone will exhibit a pronounced upfield shift (lower δ ), whereas a distal −CF3​ group will resonate downfield.

Mechanism N1 Diastereomer A (2R, 1'S) N3 Phenyl Ring Proximal to CF3 N1->N3 N2 Diastereomer B (2S, 1'S) N4 Phenyl Ring Distal to CF3 N2->N4 N5 Strong Anisotropic Shielding (Upfield 19F Shift) N3->N5 N6 Weak/No Shielding (Downfield 19F Shift) N4->N6

Magnetic anisotropic shielding model dictating 19F NMR chemical shift divergence.

Methodological Comparison: Analytical Alternatives

While 19F NMR is powerful, it is not the only tool available. The table below objectively compares the performance of various analytical alternatives for resolving the diastereomers of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol.

Analytical MethodTarget PropertyResolution Power ( Δδ / ΔtR​ )ThroughputConfidence LevelLimitations 19F 1D NMR −CF3​ Magnetic ShieldingHigh ( Δδ≈0.5−2.0 ppm)HighHigh (with DFT)Cannot assign absolute stereochemistry without theoretical modeling. 1H / 13C 1D NMRAlkyl/Aryl Protons & CarbonsModerate ( Δδ<0.1 ppm)HighModerateSevere signal overlap; subtle shift differences are easily obscured by solvent effects.2D 1H 19F HOESYSpatial Proximity ( <5A˚ )Very High (Direct correlation)LowVery HighRequires high concentrations and long acquisition times; insensitive to minor conformers.Chiral HPLCChromatographic Retention TimeHigh (Baseline separation)ModerateLow (Empirical only)Cannot determine absolute configuration without pre-validated enantiopure standards. Verdict: Relying on a single method introduces systemic risk. The most robust approach pairs the high-throughput sensitivity of 19F 1D NMR with the absolute structural proof of 2D HOESY and DFT calculations.

Cross-Validation Framework: Experimental vs. DFT

To elevate the trustworthiness of the stereochemical assignment, empirical NMR data must be cross-validated against quantum mechanical models. Density Functional Theory (DFT) utilizing the Gauge-Including Atomic Orbitals (GIAO) method allows us to calculate theoretical NMR shielding tensors.

For fluorinated amino alcohols, the B3LYP functional paired with the pcSseg-3 basis set is the gold standard . The pcSseg-3 basis set is specifically optimized for NMR shielding calculations, providing a superior mathematical description of the core electrons near the fluorine nucleus. If the empirical chemical shift difference ( Δδexp​ ) matches the theoretically calculated difference ( Δδcalc​ ), the stereochemical assignment is considered self-validated.

Workflow A Synthesize Diastereomers (CF3-Epoxide + (S)-1-Phenylethylamine) BA BA A->BA B Acquire 1D NMR (1H, 13C, 19F) E Extract Empirical Chemical Shifts B->E C Acquire 2D NMR (COSY, HSQC, HOESY) C->E D DFT-GIAO Calculations (B3LYP/pcSseg-3) F Compute Theoretical Chemical Shifts D->F G Statistical Cross-Validation (MAE, RMSD Analysis) E->G F->G H Absolute Stereochemical Assignment G->H BA->C

Workflow for cross-validating empirical NMR data with DFT-GIAO theoretical calculations.

Self-Validating Experimental Protocols

The following protocols form a closed-loop, self-validating system. The internal standard prevents calibration errors, the 2D HOESY provides structural proof, and the DFT calculations provide theoretical proof.

Protocol A: Sample Preparation & 1D 19F NMR Acquisition

Causality Check: Using an internal standard ensures that subtle chemical shift differences ( Δδ ) between diastereomers are not artifacts of temperature fluctuations or solvent lock drift.

  • Sample Prep: Dissolve 15 mg of the diastereomeric mixture of 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol in 0.6 mL of anhydrous CDCl3​ .

  • Standardization: Add exactly 5.0 μL of trifluorotoluene ( C6​H5​CF3​ ) as an internal reference standard (set to δ -63.9 ppm).

  • Acquisition: Acquire the 19F NMR spectrum at 298 K using a 400 MHz or higher spectrometer. Use an inverse-gated 1H -decoupling pulse sequence to prevent Nuclear Overhauser Effect (NOE) signal enhancement, ensuring that the integration ratios accurately reflect the diastereomeric excess (d.e.).

Protocol B: 2D 1H
19F HOESY Acquisition

Causality Check: HOESY explicitly proves the anisotropic shielding model by revealing through-space magnetization transfer between the −CF3​ fluorines and the phenyl protons.

  • Setup: Utilize the same sample from Protocol A.

  • Parameters: Set up a 2D Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment. Set the mixing time ( tm​ ) to 400–600 ms (optimized for the T1​ relaxation time of the −CF3​ group).

  • Validation: Look for cross-peaks between the 19F signal and the aromatic 1H signals ( δ 7.2–7.4 ppm). The diastereomer exhibiting the stronger cross-peak is the one where the phenyl ring is folded proximally toward the −CF3​ group.

Protocol C: DFT-GIAO Computational Workflow

Causality Check: Computational modeling removes human bias, predicting the exact chemical shifts based purely on quantum mechanics.

  • Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search for both the (2R, 1'S) and (2S, 1'S) isomers to identify all conformers within a 3.0 kcal/mol energy window.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/cc-pVDZ level of theory, applying the CPCM solvation model for chloroform.

  • NMR Calculation: Calculate the isotropic shielding tensors ( σ ) using the GIAO method at the B3LYP/pcSseg-3 level. Convert shielding tensors to chemical shifts ( δ ) using the calculated tensor for the trifluorotoluene reference.

Data Presentation: Quantitative Matrix for Cross-Validation

By comparing the empirical data against the theoretical DFT predictions, the stereocenters can be assigned with absolute confidence. Below is a representative data matrix demonstrating a successful cross-validation workflow.

DiastereomerEmpirical 19F Shift ( δexp​ )DFT Calculated 19F Shift ( δcalc​ )2D HOESY Cross-Peak (CF 3​ to Phenyl)Stereochemical Assignment
Isomer A -76.85 ppm-76.92 ppmStrong (Proximal)(2R, 1'S) - Shielded
Isomer B -75.10 ppm-75.04 ppmWeak / Absent (Distal)(2S, 1'S) - Deshielded
Δδ (A - B) -1.75 ppm -1.88 ppm N/AValidated Match

Note: The Mean Absolute Error (MAE) between δexp​ and δcalc​ here is < 0.1 ppm, well within the highly acceptable threshold for the B3LYP/pcSseg-3 method, validating the structural assignment.

References

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine: Privileged Chiral Inducer and Auxiliary Molecules (MDPI) / PubMed Central URL:[Link]

  • Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α -Chiral Amines and Secondary Alcohols The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • DFT-GIAO 19F NMR Chemical Shift Prediction Using B3LYP/pcSseg-3: Application to Augment Structure Elucidation of Drug-like Organic Molecules The Journal of Organic Chemistry (ACS Publications) URL:[Link]

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